Setileuton
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
910656-27-8 |
|---|---|
Molecular Formula |
C22H17F4N3O4 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one |
InChI |
InChI=1S/C22H17F4N3O4/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13/h3-10,31H,2,11H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
MAOIDRRXRLYJNV-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@](C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-fluorophenyl)-7-(((5-(1-hydroxy-1-(trifluoromethyl)propyl)-1,3,4-oxadiazol-2-yl)amino)methyl)-2H-1-benzopyran-2-one setileuton |
Origin of Product |
United States |
Foundational & Exploratory
Setileuton's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma.[1] By targeting 5-LO, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its molecular interactions, inhibitory activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: 5-Lipoxygenase Inhibition
The primary in vitro mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. 5-LO catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that is further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
This compound is classified as an iron-ligand type inhibitor of 5-LO.[2] The catalytic activity of 5-LO is dependent on a non-heme iron atom in its active site. This compound is thought to interact with this iron atom, thereby disrupting the enzyme's ability to bind its substrate, arachidonic acid, and carry out the oxygenation reaction. Molecular docking studies suggest that this compound's benzo[b]thiophene moiety plays a crucial role in its binding to the active site of 5-LO, forming interactions with key amino acid residues.[3]
Quantitative Analysis of In Vitro Potency
The inhibitory potency of this compound against 5-LO has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay System | Description | This compound (S-enantiomer) IC50 (nM) | Reference |
| H5-LO Assay | A cell-free enzymatic assay using recombinant human 5-lipoxygenase. | 3.9 | [1] |
| Human Whole Blood (HWB) Assay | A cell-based assay measuring the inhibition of LTB4 production in human whole blood stimulated with a calcium ionophore. | 52 | [1] |
Selectivity Profile
This compound exhibits a high degree of selectivity for 5-LO. In vitro studies have demonstrated that it has significantly lower activity against other related enzymes in the arachidonic acid cascade, such as 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO). Furthermore, this compound does not significantly inhibit the 5-lipoxygenase-activating protein (FLAP), which is another key component in the leukotriene biosynthesis pathway.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound are provided below.
Recombinant Human 5-Lipoxygenase (H5-LO) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified human 5-lipoxygenase.
Materials:
-
Recombinant human 5-lipoxygenase (h5-LO)
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 2 mM EDTA, 10 µM ATP, and 10 µM CaCl2)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (fluorescent probe)
-
This compound
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of recombinant human 5-LO in the assay buffer.
-
In a microplate, add the 5-LO enzyme solution to wells containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) on ice.
-
Add the fluorescent probe H2DCFDA to the wells.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) in a kinetic mode for a specified duration (e.g., 10-20 minutes) at 37°C.
-
The rate of increase in fluorescence, which corresponds to the rate of 5-HPETE production, is used to determine the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Human Whole Blood (HWB) Leukotriene B4 (LTB4) Inhibition Assay
This cell-based assay assesses the ability of this compound to inhibit 5-LO activity in a more physiologically relevant context.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Calcium ionophore A23187 (stimulant)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for protein precipitation)
-
LTB4 ELISA kit or other suitable quantification method (e.g., radioimmunoassay)
Procedure:
-
Pre-incubate aliquots of human whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the production of LTB4 by adding a solution of calcium ionophore A23187 (e.g., final concentration of 10 µM) to the blood samples.[4][5]
-
Incubate the stimulated blood for a defined period (e.g., 30 minutes) at 37°C.[4]
-
Terminate the reaction and lyse the cells by adding cold methanol.
-
Centrifuge the samples to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the LTB4.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of 5-LOX Inhibition by this compound
Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.
Experimental Workflow for H5-LO Enzyme Inhibition Assay
Caption: Workflow for determining this compound's IC50 against h5-LO.
Experimental Workflow for Human Whole Blood LTB4 Inhibition Assay
Caption: Workflow for assessing this compound's effect on LTB4 in whole blood.
References
- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Setileuton (MK-0633): A Selective 5-Lipoxygenase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful inflammatory mediators implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. A significant focus of its development was to achieve high potency for 5-LO while minimizing off-target effects, particularly affinity for the hERG potassium channel. While showing promise in early clinical trials for asthma, the overall benefit-risk profile ultimately did not support its continued development for this indication.
Introduction: The Role of Leukotrienes in Inflammation
Leukotrienes are a class of lipid inflammatory mediators derived from the metabolism of arachidonic acid.[1] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP).[1][2] The leukotriene family includes leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), which increase vascular permeability and contract smooth muscle.[1] By inhibiting 5-LO, the production of both LTB4 and CysLTs is reduced, offering a therapeutic strategy for inflammatory conditions.[1] The clinical relevance of leukotriene pathways in asthma has been well-established with the use of drugs like zileuton, the only marketed 5-LO inhibitor, and CysLT1 receptor antagonists.[1][3]
The Discovery of this compound (MK-0633)
The development of this compound originated from a lead optimization program aimed at identifying novel, potent, and selective 5-LO inhibitors with favorable pharmacokinetic properties and a reduced risk of off-target effects.[1][4] A primary challenge during the optimization process was to decrease affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a common cause of cardiac toxicity in drug development, while maintaining potent inhibition of 5-LO.[1][4]
This effort led to the identification of (S)-16, which was later named this compound (MK-0633).[1][4] this compound is a coumarin analogue, specifically 4-(4-fluorophenyl)-7-[({5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-chromen-2-one.[1]
Synthesis
Practical, chromatography-free syntheses of this compound p-toluenesulfonate have been described.[5][6] One improved route involves a diastereomeric salt resolution of a vinyl hydroxy-acid intermediate, followed by a robust sequence of hydrazide acylation, 1,3,4-oxadiazole ring closure, and salt formation to yield the final compound.[5][6]
Mechanism of Action
This compound is a direct inhibitor of the 5-lipoxygenase enzyme.[1][2][7] By binding to 5-LO, it prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthesis cascade. This, in turn, blocks the formation of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.
Preclinical Development
This compound demonstrated high potency in both enzymatic and cellular assays, along with good oral bioavailability and pharmacokinetic profiles in multiple preclinical species.
In Vitro Potency
The inhibitory activity of this compound was evaluated in various in vitro assays. The racemic form of the parent molecule (compound 16) showed good potency, with the (S)-enantiomer (this compound) being more active.[1]
| Assay | Compound | IC50 (nM) |
| Human 5-LO (H5-LO) Assay | (S)-16 (this compound) | 3.9 |
| Human Whole Blood (HWB) Assay | Racemic 16 | 52 |
| Human Whole Blood (HWB) Assay | (S)-16 (this compound) | 52 |
| Dog Whole Blood Assay | (S)-16 (this compound) | 21 |
| Table 1: In Vitro Potency of this compound and its Racemate.[1] |
Preclinical Pharmacokinetics
This compound exhibited a favorable pharmacokinetic profile across several species, indicating good oral absorption and a moderate half-life.[1][2]
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Half-life (t1/2, h) |
| Rat | 5 (IV), 20 (PO) | IV, PO | 66 | 3.3 |
| Dog | 5 (IV), 4 (PO) | IV, PO | 64 | 5.3 |
| Rhesus Monkey | 5 (IV), 4 (PO) | IV, PO | 54 | 3.6 |
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species.[1] |
In Vivo Pharmacodynamics
In a dog model, oral administration of this compound at a dose of 2 mg/kg resulted in greater than 98% inhibition of LTB4 production in whole blood ex vivo for up to 6 hours, demonstrating potent in vivo activity.[1]
Clinical Development
This compound entered clinical development for the treatment of respiratory diseases, primarily asthma and COPD.[1][4]
Clinical Trials in Asthma
A randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of once-daily this compound (10 mg, 50 mg, and 100 mg) in patients with chronic asthma.
Key Findings:
-
Efficacy: The 100 mg dose of this compound was significantly more effective than placebo in improving the primary endpoint, the change from baseline in Forced Expiratory Volume in 1 second (FEV1), with a difference of 0.20 L versus 0.13 L (p=0.004). The lower doses did not show a statistically significant improvement in FEV1. Various doses of this compound did show improvements in several secondary endpoints, including beta-agonist use and asthma quality of life.
-
Safety: this compound was associated with a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase).
Due to the benefit-risk assessment, particularly the liver enzyme elevations, the optional longer-term study periods were terminated, and it was concluded that the overall profile did not support the clinical utility of this compound in asthma.
| Treatment Group | Change from Baseline in FEV1 (Liters) | p-value vs. Placebo |
| Placebo | 0.13 | - |
| This compound 100 mg | 0.20 | 0.004 |
| Table 3: Primary Efficacy Outcome in the Phase II Asthma Trial (6-week period). |
Clinical Trials in COPD
This compound was also investigated in a 12-week, randomized, double-blind, multicenter study in patients with COPD.
Key Findings:
-
Efficacy: The study compared a 100 mg dose of this compound to placebo. There was no significant difference in the change in FEV1 from baseline between the two groups (0.015 L for this compound vs. 0.0002 L for placebo; p=0.556). However, a significantly higher percentage of patients receiving this compound reported feeling better in a global evaluation compared to the placebo group (75.4% vs. 59.8%; p=0.032).
-
Safety: this compound was well-tolerated and had a safety profile comparable to placebo in this study.
Experimental Protocols
Human 5-LO (H5-LO) Enzyme Assay
This assay measures the direct inhibitory effect of a compound on the activity of recombinant human 5-lipoxygenase.
Methodology Outline:
-
Enzyme Preparation: Purified recombinant human 5-lipoxygenase is used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of the product, 5-HPETE, is monitored, typically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Human Whole Blood (HWB) LTB4 Assay
This cellular assay measures the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant environment.
Methodology Outline:
-
Blood Collection: Fresh human whole blood is collected in the presence of an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound.
-
Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore, such as A23187.[1] This triggers the activation of 5-LO in leukocytes within the blood.
-
Reaction Termination and Sample Processing: After a defined incubation period, the reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is measured, typically using a competitive immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in LTB4 production compared to the stimulated control.
Conclusion
This compound (MK-0633) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor that emerged from a focused drug discovery effort to optimize both potency and safety. Preclinical studies demonstrated excellent in vitro and in vivo activity and a favorable pharmacokinetic profile. However, despite showing some efficacy in a Phase II trial for asthma, dose-limiting liver enzyme elevations hindered its development for this indication. In patients with COPD, this compound did not demonstrate a significant improvement in lung function. The discovery and development of this compound provide valuable insights into the therapeutic potential and challenges of targeting the 5-lipoxygenase pathway for inflammatory respiratory diseases.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Lynchpin of Neutrophilic Inflammation: A Technical Guide to Leukotriene B4 and its Inhibition by Setileuton
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent lipid mediator, Leukotriene B4 (LTB4), detailing its critical role in orchestrating inflammatory responses. We explore the intricate biosynthesis and signaling pathways of LTB4 and examine its function as a powerful chemoattractant for neutrophils. Furthermore, we provide an in-depth analysis of Setileuton (MK-0633), a selective 5-lipoxygenase inhibitor, outlining its mechanism of action, pharmacological profile, and therapeutic potential in inflammatory diseases. This document synthesizes preclinical and clinical data, presents detailed experimental protocols for studying the LTB4 pathway, and utilizes visualizations to elucidate complex biological processes, serving as a critical resource for professionals in inflammation research and drug development.
The Leukotriene B4 Pathway: A Master Regulator of Inflammation
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid.[1][2] It is a key player in the innate immune response, primarily known for its powerful ability to recruit and activate neutrophils and other leukocytes at sites of inflammation.[2][3] Elevated levels of LTB4 are associated with numerous inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[1][4]
Biosynthesis of LTB4
The production of LTB4 is a multi-step enzymatic cascade initiated in response to inflammatory stimuli. The synthesis pathway is primarily active in myeloid cells such as neutrophils, macrophages, and mast cells.[2][3]
-
Arachidonic Acid Release : Upon cell stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids.[4][5]
-
5-Lipoxygenase Activation : The key enzyme, 5-lipoxygenase (5-LO), in concert with the 5-lipoxygenase-activating protein (FLAP), moves from the cytoplasm to the nuclear membrane.[6][7][8] FLAP is an integral membrane protein that acts as a scaffold, facilitating the interaction between 5-LO and its substrate, arachidonic acid.[6][9]
-
Formation of LTA4 : 5-LO catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][10]
-
Conversion to LTB4 : The enzyme LTA4 hydrolase (LTA4H) then converts LTA4 into LTB4 (5S,12R-dihydroxy-6,8,10,14-eicosatetraenoic acid).[1][10]
This tightly regulated pathway ensures that the potent effects of LTB4 are produced rapidly and locally at sites of inflammation.
LTB4 Receptors and Signaling
LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[3][11]
-
BLT1 : This is a high-affinity receptor for LTB4, expressed predominantly on the surface of leukocytes, including neutrophils, eosinophils, and monocytes.[11][12] Activation of BLT1 is responsible for the potent chemotactic and pro-inflammatory actions of LTB4.[13]
-
BLT2 : This is a low-affinity receptor that is more ubiquitously expressed.[11][14] While it also binds LTB4, it can be activated by other eicosanoids as well.[11][15] Its roles are more diverse, including involvement in inflammation and maintenance of epithelial barrier function.[14][16]
Upon LTB4 binding, these receptors, primarily BLT1, couple to Gαi proteins, leading to a cascade of downstream signaling events:[13][14]
-
Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP).[13]
-
Activation of Phosphoinositide 3-kinase (PI3K) .
-
Intracellular calcium mobilization .[14]
-
Activation of transcription factors , such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[13][17]
These signaling events culminate in the characteristic pro-inflammatory cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[2][12][13] LTB4 can also prime neutrophils, enhancing their response to other inflammatory stimuli.[18]
This compound (MK-0633): A Selective 5-Lipoxygenase Inhibitor
Given the central role of LTB4 in inflammation, inhibiting its synthesis has been a key therapeutic strategy. This compound (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase, the critical enzyme in the leukotriene biosynthetic pathway.[3]
Mechanism of Action
Unlike FLAP inhibitors (e.g., MK-886) that prevent the transfer of arachidonic acid to 5-LO, this compound directly targets the 5-LO enzyme.[3][19] By inhibiting 5-LO, this compound effectively blocks the conversion of arachidonic acid to LTA4, thereby preventing the production of not only LTB4 but also the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.[3] This upstream inhibition makes 5-LO inhibitors like this compound powerful anti-inflammatory agents.[3][20]
Pharmacological Profile & Quantitative Data
Preclinical studies have demonstrated the potent and selective activity of this compound. It effectively inhibits LTB4 production both in vitro and in vivo.
Table 1: In Vitro Inhibitory Activity of this compound (MK-0633)
| Assay Type | Target | Species | IC₅₀ Value | Citation |
|---|---|---|---|---|
| H5-LO Assay | 5-Lipoxygenase | Human | 3.9 nM | [3] |
| Human Whole Blood (HWB) | LTB₄ Production | Human | 52 nM | [3] |
| Dog Whole Blood | LTB₄ Production | Dog | 21 nM | [3] |
| Selectivity Screen | 12-LO, 15-LO, FLAP | Human | >20 µM |[3] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In a dog model, oral administration of this compound at 2 mg/kg resulted in over 98% inhibition of LTB4 in whole blood ex vivo for up to 6 hours.[3]
Table 2: Clinical Efficacy of this compound in Chronic Asthma
| Treatment Group | N | Change from Baseline in FEV₁ (Liters) | p-value vs. Placebo | Citation |
|---|---|---|---|---|
| Placebo | 135 | 0.13 | - | [11][21] |
| this compound 100 mg (once daily) | 132 | 0.20 | 0.004 |[21] |
FEV₁ (Forced Expiratory Volume in 1 second) is a measure of lung function.
A clinical trial in patients with chronic asthma demonstrated that this compound (100 mg once daily) significantly improved FEV₁ compared to placebo.[21] The drug was also associated with improvements in asthma symptoms and quality of life.[21] However, development was discontinued due to a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase), which raised concerns about its benefit-risk ratio for chronic use in asthma.[21]
Methodologies in LTB4 Research
Studying the LTB4 pathway and the effects of inhibitors like this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.
Quantification of LTB4 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative measurement of LTB4 in biological samples such as plasma or cell culture supernatants.
Principle: This assay is based on the competitive binding principle. LTB4 present in the sample competes with a fixed amount of enzyme-labeled LTB4 (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on an LTB4-specific antibody coated onto a microplate. The amount of enzyme-labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.
Materials:
-
96-well microplate pre-coated with anti-LTB4 antibody
-
LTB4 standards (e.g., 15 pg/mL to 1000 pg/mL)
-
Biological samples (plasma, cell culture supernatants)
-
Biotinylated-LTB4 conjugate
-
Streptavidin-HRP
-
Assay Buffer / Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the LTB4 standard to generate a standard curve. Dilute samples if necessary to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotinylated-LTB4 conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any residual buffer.
-
Enzyme Incubation: Add 100 µL of Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Calculation: Calculate the average OD for each set of standards and samples. Plot a standard curve of the mean OD versus the LTB4 concentration. Determine the LTB4 concentration in the samples by interpolating their mean OD values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to measure the chemotactic response of neutrophils towards LTB4 and the inhibitory effect of compounds like this compound.
Principle: The Boyden chamber (or Transwell®) assay uses a two-compartment chamber separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (LTB4) is placed in the lower chamber. The cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified to determine the chemotactic activity.
Materials:
-
Boyden chamber or 96-well Transwell® plate (typically 3.0 or 5.0 µm pore size for neutrophils)[20]
-
Human neutrophils, freshly isolated from peripheral blood (e.g., via Ficoll-Paque gradient centrifugation)
-
Chemoattractant: LTB4 (e.g., 10⁻⁸ M to 10⁻⁶ M)
-
Test inhibitor: this compound
-
Assay medium (e.g., serum-free RPMI or HBSS)
-
Staining solution (e.g., Diff-Quik, Giemsa stain) or a cell viability reagent for quantification (e.g., Calcein-AM or ATP-based luminescence assay)
-
Microscope or plate reader
Protocol:
-
Cell Preparation: Isolate human neutrophils and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL. For inhibitor studies, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Assay Setup: Add 200-600 µL of assay medium containing the chemoattractant (LTB4) or medium alone (negative control) to the lower wells of the Boyden chamber.
-
Place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the prepared neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Termination of Migration: Remove the inserts from the wells. Carefully wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantification (Microscopy Method):
-
Fix the membrane (e.g., with methanol) and stain the migrated cells on the underside of the membrane.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields using a light microscope. Calculate the average number of cells per field.
-
-
Quantification (Luminescence/Fluorescence Method):
-
Alternatively, quantify migrated cells in the lower chamber by measuring their ATP content using a luminescent reagent (e.g., CellTiter-Glo®).[1] The luminescence signal is directly proportional to the number of viable cells.
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (migration towards chemoattractant / migration towards medium alone). For inhibitor studies, calculate the percent inhibition of chemotaxis at each concentration and determine the IC₅₀ value.
Conclusion
Leukotriene B4 is an unequivocally potent lipid mediator that plays a pivotal role in the initiation and amplification of acute inflammatory responses, primarily through the recruitment and activation of neutrophils. The biosynthesis of LTB4 via the 5-lipoxygenase pathway and its subsequent signaling through BLT1/BLT2 receptors represent critical control points for modulating inflammation. Pharmacological agents that target this pathway, such as the 5-LO inhibitor this compound, have demonstrated clear biological efficacy in reducing LTB4 production and mitigating inflammatory responses in both preclinical and clinical settings. While the therapeutic journey of this compound was halted, the data generated underscores the validity of 5-LO as a therapeutic target. This guide provides the foundational knowledge, quantitative data, and detailed methodologies essential for researchers and drug developers aiming to further explore the complexities of the LTB4 axis and innovate new anti-inflammatory therapies.
References
- 1. criver.com [criver.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a selective 5-lipoxygenase inhibitor, zileuton, on tissue damage in acute colonic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. k-assay.com [k-assay.com]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of LTB4 on the inhibition of natural cytotoxic activity by PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 21. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Setileuton: A Selective 5-Lipoxygenase Inhibitor
Introduction
This compound, also known as MK-0633, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] It was developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Leukotrienes (LTs) are potent inflammatory mediators derived from the metabolism of arachidonic acid.[1] The synthesis of all leukotrienes is dependent on the action of 5-LO.[1] By inhibiting this key enzyme, this compound effectively reduces the production of both leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄.[1] LTB₄ is a powerful chemoattractant for inflammatory cells, while CysLTs contribute to increased vascular permeability and smooth muscle contraction.[1] The inhibition of the production of both types of leukotrienes gives 5-LO inhibitors a potential therapeutic advantage over cysteinyl leukotriene receptor antagonists.[1]
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value | Reference |
| IUPAC Name | 4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one | [2] |
| Synonyms | MK-0633 | [2][3] |
| Molecular Formula | C₂₂H₁₇F₄N₃O₄ | [2][3][4] |
| Molecular Weight | 463.38 g/mol | [3][4] |
| CAS Number | 910656-27-8 | [2][3] |
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It begins with the release of arachidonic acid (AA) from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate, leukotriene A₄ (LTA₄).[1] LTA₄ can be further metabolized into LTB₄ or the cysteinyl leukotrienes.[1] this compound exerts its therapeutic effect by directly and selectively inhibiting the 5-LO enzyme, thereby halting the production of all downstream leukotrienes.[1]
Pharmacodynamics: Potency and Selectivity
This compound has demonstrated high potency in inhibiting 5-LO and the subsequent production of leukotrienes in various in vitro assays. A key aspect of its development was ensuring selectivity for 5-LO over other related enzymes to minimize off-target effects.[1]
| Assay | Parameter | Value | Reference |
| Recombinant Human 5-LO (H5-LO) | IC₅₀ | 3.9 nM | [1][5] |
| Human Whole Blood (HWB) | IC₅₀ (LTB₄ production) | 52 nM | [1][5] |
| Dog Whole Blood | IC₅₀ (LTB₄ production) | 21 nM | [1] |
| hERG Potassium Channel | Kᵢ | 6.3 µM | [1] |
| 12-Lipoxygenase (12-LO) | Activity | >20 µM (inactive) | [1] |
| 15-Lipoxygenase (15-LO) | Activity | >20 µM (inactive) | [1] |
| 5-LO Activating Protein (FLAP) | Activity | >20 µM (inactive) | [1] |
Pharmacokinetics: Preclinical Data
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating good oral bioavailability and a reasonable half-life.[1]
| Species | Dosing | Bioavailability (F) | Half-life (t₁/₂) | Reference |
| Rat | 5 mg/kg IV, 20 mg/kg PO | 66% | 3.3 h | [1][5] |
| Dog | 5 mg/kg IV, 4 mg/kg PO | 64% | 5.3 h | [1] |
| Rhesus Monkey | 5 mg/kg IV, 4 mg/kg PO | 54% | 3.6 h | [1] |
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments.
In Vitro Assay: Human Whole Blood (HWB) LTB₄ Production
This assay assesses the inhibitory activity of a compound in a physiologically relevant matrix.
-
Objective: To measure the IC₅₀ of this compound for the inhibition of LTB₄ synthesis in human whole blood.
-
Methodology:
-
Fresh human whole blood is collected from healthy volunteers.
-
Aliquots of the blood are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).[5]
-
The reaction is stopped after a defined incubation period.
-
Plasma is separated by centrifugation.
-
LTB₄ levels in the plasma are quantified using a specific immunoassay (e.g., ELISA) or by chromatographic methods like LC-MS/MS.
-
The IC₅₀ value is calculated by plotting the percentage of LTB₄ inhibition against the concentration of this compound.
-
In Vivo Assay: Dog Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This model is used to evaluate the in vivo efficacy and duration of action of the inhibitor.
-
Objective: To assess the ex vivo inhibition of LTB₄ biosynthesis in whole blood following oral administration of this compound to dogs.
-
Methodology:
-
A baseline blood sample is collected from the dogs.
-
This compound is administered orally at a specified dose (e.g., 2 mg/kg).[1]
-
Blood samples are collected at various time points post-dosing (e.g., up to 24 hours).
-
Each blood sample is then subjected to an ex vivo stimulation assay, similar to the HWB protocol described above (i.e., stimulation with a calcium ionophore).
-
LTB₄ levels are quantified for each time point and compared to the baseline levels to determine the percentage of inhibition over time.
-
Simultaneously, plasma concentrations of this compound are measured at each time point to establish a pharmacokinetic profile.
-
The PK and PD data are then correlated to understand the relationship between drug concentration and the extent and duration of 5-LO inhibition. Following a 2 mg/kg oral dose in dogs, this compound showed over 98% inhibition of LTB₄ for up to 6 hours.[1]
-
Synthesis Overview
The synthesis of this compound involves a multi-step process. A key final step in the described synthesis is a reductive amination reaction between an appropriate amine-substituted oxadiazole intermediate and an aldehyde-functionalized chromenone core.[1] The specific enantiomer, (S)-16, which is this compound, was initially obtained by chiral separation of a racemic mixture.[1]
Summary and Conclusion
This compound is a novel, potent, and selective 5-lipoxygenase inhibitor with favorable preclinical pharmacokinetic and pharmacodynamic profiles.[1] Its mechanism of action, which involves blocking the production of both LTB₄ and cysteinyl leukotrienes, makes it a promising candidate for the treatment of inflammatory diseases, particularly those affecting the respiratory system.[1] The comprehensive in vitro and in vivo experimental data demonstrate its ability to effectively and selectively engage its target, supporting its selection for further clinical development.[1]
References
Setileuton: A Technical Guide to 5-Lipoxygenase Inhibition in Asthma and Atherosclerosis Research
Introduction
Setileuton (formerly MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of numerous inflammatory diseases. By preventing the conversion of arachidonic acid into leukotrienes, this compound offers a targeted therapeutic approach. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in asthma and atherosclerosis research, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The 5-Lipoxygenase (5-LO) Pathway
The 5-LO pathway is a critical inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into an unstable intermediate, Leukotriene A4 (LTA4). LTA4 is subsequently metabolized into two main classes of leukotrienes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a significant role in amplifying inflammatory responses.
-
Cysteinyl Leukotrienes (CysLTs): Comprising LTC4, LTD4, and LTE4, these mediators are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1][2][3]
This compound, like its predecessor Zileuton, directly inhibits the 5-LO enzyme, thereby blocking the production of all downstream leukotrienes.[1][4][5]
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 4. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Setileuton (MK-0633): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setileuton (MK-0633) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme. Developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound targets a key pathway in the production of leukotrienes, which are powerful inflammatory mediators.[1][2] By directly inhibiting 5-LO, this compound effectively blocks the synthesis of both leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (CysLTs), thereby offering a potential therapeutic benefit by addressing both neutrophil-mediated inflammation and bronchoconstriction.[2] Despite demonstrating clinical efficacy in Phase II trials for asthma, its development was ultimately discontinued due to an unfavorable benefit-risk profile, primarily concerning dose-dependent elevations in liver aminotransferases.[3][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and clinical findings.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Leukotrienes are inflammatory lipid mediators derived from the metabolism of arachidonic acid.[2] The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and its essential accessory, the 5-lipoxygenase-activating protein (FLAP).[2] FLAP presents arachidonic acid to 5-LO, which then catalyzes its conversion into leukotriene A₄ (LTA₄).[2] LTA₄ is an unstable intermediate that is subsequently metabolized into either LTB₄ or the CysLTs (LTC₄, LTD₄, and LTE₄).[2]
-
Leukotriene B₄ (LTB₄) is a potent chemoattractant for inflammatory cells, particularly neutrophils, and promotes their adhesion to the vascular endothelium.[1][2]
-
Cysteinyl Leukotrienes (CysLTs) are known to increase vascular permeability, induce smooth muscle contraction, and stimulate mucus production, all of which are hallmark features of asthma.[2]
This compound is a direct inhibitor of the 5-LO enzyme, thereby preventing the initial step in the leukotriene biosynthetic cascade.[2][5] This mechanism contrasts with that of CysLT1 receptor antagonists (e.g., montelukast), which only block the effects of CysLTs, and FLAP inhibitors (e.g., MK-0591), which prevent the presentation of arachidonic acid to 5-LO.[2][6] By inhibiting 5-LO, this compound reduces the production of both LTB₄ and all CysLTs, theoretically offering a broader anti-inflammatory effect.[2]
Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of this compound (MK-0633).
In Vitro Pharmacology & Selectivity
This compound was identified as a highly potent inhibitor of human 5-LO. Its activity was evaluated in both cell-free enzymatic assays and cell-based human whole blood assays. A key focus during its development was to ensure selectivity for 5-LO over other lipoxygenases and to minimize off-target effects, particularly affinity for the hERG potassium channel, which is associated with cardiac QT interval prolongation.[2]
| Parameter | Assay Type | Value | Reference |
| Potency | |||
| IC₅₀ vs. Human 5-LO (H5-LO) | Recombinant Enzyme Assay | 3.9 nM | [2][7] |
| IC₅₀ vs. LTB₄ Production | Human Whole Blood (HWB) | 52 nM | [2][7] |
| IC₅₀ vs. LTB₄ Production | Dog Whole Blood | 21 nM | [2] |
| Selectivity | |||
| vs. 12-Lipoxygenase (12-LO) | Enzyme Assay | >20 µM | [2] |
| vs. 15-Lipoxygenase (15-LO) | Enzyme Assay | >20 µM | [2] |
| vs. 5-LO Activating Protein (FLAP) | Radioligand Displacement | >20 µM | [2] |
| Off-Target Activity | |||
| Kᵢ vs. hERG Channel | MK-499 Displacement Assay | 6.3 µM | [2] |
Table 1: In Vitro Potency and Selectivity Profile of this compound (MK-0633).
Key Experimental Protocols
-
Recombinant Human 5-LO (H5-LO) Inhibition Assay: The potency of compounds was evaluated by their ability to inhibit the oxidation of arachidonic acid by recombinant human 5-LO.[1] The general protocol involves incubating the recombinant enzyme with the test compound (this compound) before the addition of the substrate, arachidonic acid. The formation of the hydroperoxide product is then measured, often spectrophotometrically, to determine the rate of inhibition and calculate the IC₅₀ value.
-
Human Whole Blood (HWB) LTB₄ Inhibition Assay: This assay measures the compound's ability to inhibit leukotriene synthesis in a more physiologically relevant cellular environment.[1] Fresh human whole blood is incubated with the test compound. Leukotriene synthesis is then stimulated by the addition of a calcium ionophore (e.g., A23187).[7] After a set incubation period, the reaction is stopped, and plasma is collected. The concentration of LTB₄ in the plasma is quantified using a specific immunoassay (e.g., ELISA), and the IC₅₀ is determined by comparing the LTB₄ levels in treated samples to untreated controls.[1]
-
FLAP Binding Assay: The activity against FLAP was determined by measuring the displacement of a radiolabeled FLAP ligand from human polymorphonuclear cell membranes.[2] This competitive binding assay assesses whether the test compound binds to FLAP, which would indicate a potential mechanism involving FLAP inhibition. This compound showed no significant activity in this assay, confirming its primary mechanism as direct 5-LO inhibition.[2]
-
hERG Channel Affinity Assay: To assess the risk of cardiac side effects, the affinity for the hERG channel was measured using a radioligand displacement assay with the known hERG blocker MK-499.[2] The ability of this compound to displace the radiolabeled MK-499 from cells expressing the hERG channel was quantified to determine its binding affinity (Kᵢ).[2] The relatively high Kᵢ of 6.3 µM for this compound indicated a low affinity for the hERG channel.[2]
In Vivo Pharmacology and Pharmacokinetics
Preclinical studies in animal models confirmed the oral bioavailability and in vivo activity of this compound.
| Parameter | Species | Dose | Value | Reference |
| Pharmacokinetics | ||||
| Half-life (T₁⸝₂) | Rat | 5 mg/kg (i.v.) / 20 mg/kg (p.o.) | 3.3 h | [7] |
| Bioavailability | Rat | 5 mg/kg (i.v.) / 20 mg/kg (p.o.) | 66% | [7] |
| Pharmacodynamics | ||||
| LTB₄ Inhibition (ex vivo) | Dog | 2 mg/kg (p.o.) | >98% up to 6 h | [2] |
| LTB₄ Inhibition (ex vivo) | Dog | 2 mg/kg (p.o.) | ~60% at 24 h | [2] |
Table 2: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound.
Key Experimental Protocols
-
Rat Pharmacokinetic Study: The pharmacokinetic profile of this compound was evaluated in rats following single intravenous (5 mg/kg) and oral (20 mg/kg) administrations.[7] Blood samples were collected at various time points post-dose to determine plasma concentrations of the drug. These data were used to calculate key parameters, including the elimination half-life (T₁⸝₂) and the percentage of oral bioavailability.[7]
-
Dog Pharmacodynamic (PD) Model: The in vivo efficacy was assessed in a dog model.[2] After a single oral dose of 2 mg/kg, blood samples were drawn at multiple time points (up to 24 hours).[2] The inhibitory effect on 5-LO was measured ex vivo by stimulating these whole blood samples with a calcium ionophore and quantifying the resulting LTB₄ production.[2] The results demonstrated potent and sustained inhibition of LTB₄ biosynthesis, which correlated with plasma drug concentrations for the first 6 hours and persisted even when plasma levels were below the detection limit at 24 hours.[2]
Caption: Experimental workflow for the dog ex vivo pharmacodynamic (PD) model.
Clinical Pharmacology and Development
This compound (MK-0633) advanced to Phase II clinical trials for the treatment of chronic asthma. A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of once-daily oral doses of 10 mg, 50 mg, and 100 mg over a 6-week period.[3]
| Parameter | Dose Group | Result vs. Placebo | p-value | Reference |
| Primary Endpoint | ||||
| Change in FEV₁ | MK-0633 100 mg | 0.20 L vs. 0.13 L | 0.004 | [3] |
| Change in FEV₁ | MK-0633 10 mg / 50 mg | Not significantly different | - | [3] |
| Secondary Endpoints | ||||
| β-agonist use, AQLQ, PEFR, ACQ, post-β-agonist FEV₁ | MK-0633 (various doses) | Statistically significant improvements | < 0.05 for all | [3] |
Table 3: Key Efficacy Results from the Phase II Clinical Trial of this compound in Chronic Asthma.
The trial demonstrated that the 100 mg dose of this compound was significantly more effective than placebo in improving the primary endpoint, the change from baseline in forced expiratory volume in 1 second (FEV₁).[3] The lower doses did not show a statistically significant effect on the primary endpoint.[3] Various secondary endpoints, including asthma symptoms, quality of life, and β-agonist use, also showed significant improvements with this compound treatment.[3]
Safety and Tolerability
Despite the positive efficacy signals, the clinical development of this compound was halted. The study revealed a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase).[3] Due to this unfavorable benefit-risk ratio, planned long-term extension periods of the study were terminated.[3][4] The overall assessment concluded that the safety profile did not support the continued clinical utility of MK-0633 in asthma.[3]
Conclusion
This compound (MK-0633) is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. It effectively blocks the production of pro-inflammatory leukotrienes, as demonstrated by robust in vitro potency and sustained in vivo pharmacodynamic effects in preclinical models. Clinical trials in patients with chronic asthma confirmed its efficacy, particularly at a 100 mg daily dose. However, the emergence of a dose-dependent liver signal ultimately led to the cessation of its development. The pharmacological journey of this compound provides valuable insights into the therapeutic potential and challenges of targeting the 5-LO pathway for inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The 5-Lipoxygenase Inhibitor Setileuton: An In-Depth Technical Guide to its In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful inflammatory mediators implicated in a variety of diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), as well as other inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound and related 5-LO inhibitors in various animal models. Due to the limited publicly available in vivo efficacy data for this compound, this guide also incorporates detailed findings from studies on Zileuton, another well-characterized 5-LO inhibitor, to provide a broader context for the therapeutic potential of this drug class. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of the preclinical pharmacology of this compound.
Introduction to this compound and 5-Lipoxygenase Inhibition
Leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP). Inhibition of 5-LO effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. LTB4 is a potent chemoattractant for neutrophils, while CysLTs contribute to bronchoconstriction, increased vascular permeability, and mucus secretion. By inhibiting this pathway, 5-LO inhibitors like this compound offer a promising therapeutic strategy for a range of inflammatory diseases.
This compound (MK-0633) was identified as a potent, selective, and orally bioavailable 5-LO inhibitor.[1] A significant focus during its development was to minimize off-target effects, particularly on the hERG potassium channel, a common issue with other compounds in this class.[1] While this compound progressed to clinical trials for respiratory diseases, detailed preclinical efficacy data in animal models remain largely unpublished.
Mechanism of Action: The 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The downstream effects include the reduced synthesis of LTB4 and CysLTs, thereby mitigating their pro-inflammatory actions.
Pharmacokinetics and Pharmacodynamics of this compound
While comprehensive in vivo efficacy studies for this compound are not widely published, pharmacokinetic (PK) and pharmacodynamic (PD) data are available from studies in dogs and rats. These studies demonstrate good oral bioavailability and potent inhibition of LTB4 biosynthesis.
Quantitative Pharmacokinetic and Pharmacodynamic Data
| Species | Route | Dose | Bioavailability (F%) | Half-life (t½) | LTB4 Inhibition (ex vivo) | Duration of Action |
| Rat | IV | 5 mg/kg | - | 3.3 h | - | - |
| Rat | PO | 20 mg/kg | 66% | 3.3 h | - | - |
| Dog | PO | 2 mg/kg | 64% | 5.3 h | >98% | Up to 6 h |
| Rhesus Monkey | PO | 4 mg/kg | 54% | 3.6 h | - | - |
Table 1: Summary of this compound Pharmacokinetics and Pharmacodynamics in Animal Models.[1]
In Vivo Efficacy of 5-LO Inhibitors in Animal Models of Inflammatory Diseases
The following sections detail the in vivo efficacy of 5-LO inhibitors in various animal models. Due to the limited availability of such data for this compound, data from studies on Zileuton are presented as a surrogate to illustrate the potential therapeutic effects of this drug class.
Inflammatory Bowel Disease (IBD)
Leukotrienes are known to be elevated in the inflamed mucosa of patients with IBD and are implicated in the recruitment of neutrophils to the site of inflammation.
A common model for IBD involves the intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol, which induces a transmural colitis that mimics some features of Crohn's disease.
| Model | Treatment | Dose | Outcome Measure | Result |
| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Macroscopic Damage Score | Significant reduction vs. control |
| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Myeloperoxidase (MPO) Activity | Significant reduction vs. control |
| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Colonic LTB4 Levels | Significant reduction vs. control |
| Mitomycin-C-induced colitis | Zileuton | - | Histological Score | Decreased colonic tissue damage |
Table 2: Efficacy of Zileuton in Rat Models of Colitis.
Respiratory Diseases
This compound was primarily developed for the treatment of respiratory diseases like asthma and COPD. While specific preclinical data for this compound in these models is scarce, studies with Zileuton in a model of respiratory syncytial virus (RSV) infection, a common trigger for asthma exacerbations, demonstrate the potential of 5-LO inhibition.
Mice are infected intranasally with RSV to induce airway inflammation and hyperreactivity.
| Treatment | Dose | Outcome Measure | Result |
| Zileuton | - | Airway Constriction | Markedly reversed |
| Zileuton | - | Inflammatory Cells in Lung | Reduced numbers |
| Zileuton | - | Weight Loss | Prevented infection-associated weight loss |
Table 3: Efficacy of Zileuton in a Mouse Model of RSV Infection.
Discussion and Future Directions
The available preclinical data for this compound demonstrates a favorable pharmacokinetic profile and potent inhibition of the 5-lipoxygenase pathway. While direct evidence of its in vivo efficacy in animal models of disease is limited in the public domain, the extensive research on the related compound, Zileuton, strongly supports the therapeutic potential of 5-LO inhibition in a range of inflammatory conditions, including inflammatory bowel disease and respiratory infections.
The data from Zileuton studies show significant reductions in inflammatory markers, such as MPO activity and LTB4 levels, and improvements in clinical and histological scores in models of colitis. Similarly, in a model of RSV infection, Zileuton effectively mitigated key features of the disease, including airway constriction and inflammation. These findings provide a strong rationale for the continued investigation of this compound in similar preclinical models.
Future research should focus on generating and publishing robust in vivo efficacy data for this compound in well-established animal models of asthma, COPD, and other inflammatory diseases for which it is being clinically developed. Such studies are crucial for bridging the gap between its known mechanism of action and its therapeutic potential in humans.
Conclusion
This compound is a promising 5-lipoxygenase inhibitor with a solid preclinical rationale for its use in inflammatory diseases. The collective evidence from studies on this compound's pharmacokinetics and pharmacodynamics, combined with the demonstrated in vivo efficacy of the 5-LO inhibitor Zileuton in relevant animal models, underscores the potential of this therapeutic approach. This technical guide provides a framework for understanding the preclinical data and the experimental approaches used to evaluate the efficacy of this important class of anti-inflammatory drugs. Further publication of preclinical efficacy data for this compound will be invaluable to the scientific and drug development community.
References
Setileuton and the Inhibition of Cysteinyl Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of setileuton (MK-0633), a potent and selective 5-lipoxygenase (5-LO) inhibitor, and its role in the modulation of the cysteinyl leukotriene (CysLT) synthesis pathway. The document details the mechanism of action of this compound, presents its in vitro potency and selectivity, and summarizes the available clinical trial data in asthma, including its effects on key biomarkers such as urinary leukotriene E4 (uLTE4) and forced expiratory volume in one second (FEV1). Detailed experimental protocols for key assays used in the evaluation of 5-LO inhibitors are provided, and signaling pathways and experimental workflows are visualized through Graphviz diagrams. While this compound showed promise in early clinical development, its progression for asthma treatment was halted due to an unfavorable benefit-risk profile. This guide also incorporates data from zileuton, the first-in-class 5-LO inhibitor, to provide a broader context for the therapeutic potential and challenges of targeting this pathway.
Introduction: The Cysteinyl Leukotriene Pathway in Inflammatory Diseases
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] These molecules play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma.[1] In the airways, CysLTs induce potent bronchoconstriction, increase vascular permeability leading to edema, stimulate mucus secretion, and promote the infiltration of eosinophils, all of which contribute to the clinical manifestations of asthma.[1][2]
The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP).[1] This makes 5-LO a key target for therapeutic intervention aimed at reducing the production of both CysLTs and the potent chemoattractant LTB4.[1] this compound (MK-0633) was developed as a potent and selective inhibitor of 5-LO with the therapeutic goal of treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3]
Mechanism of Action of this compound
This compound is a direct inhibitor of the 5-lipoxygenase enzyme.[3] By binding to 5-LO, this compound blocks the initial steps in the leukotriene biosynthetic cascade: the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent formation of the unstable epoxide, leukotriene A4 (LTA4). As LTA4 is the common precursor for all leukotrienes, its inhibition leads to a reduction in the synthesis of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]
dot
Caption: Cysteinyl Leukotriene Synthesis Pathway and Point of Inhibition by this compound.
Quantitative Data
In Vitro Potency and Selectivity of this compound
This compound has demonstrated high potency in inhibiting 5-LO and selectivity over other related enzymes.
| Assay | Target/Endpoint | IC50/Ki | Reference |
| Recombinant Human 5-LO Assay | Oxidation of arachidonic acid | 3.9 nM | [3] |
| Human Whole Blood Assay | LTB4 production (calcium ionophore-stimulated) | 52 nM | [3] |
| hERG Channel Affinity | - | Ki = 6.3 µM | [3] |
| Selectivity Assays | 12-LO, 15-LO, FLAP | >20 µM | [3] |
Preclinical Pharmacokinetics and Pharmacodynamics of this compound
Preclinical studies in dogs established the in vivo activity of this compound.
| Species | Dose | Route | Effect | Reference |
| Dog | 2 mg/kg | Oral | >98% inhibition of LTB4 in whole blood ex vivo for up to 6 hours | [3] |
Clinical Efficacy of this compound in Asthma
A randomized, double-blind clinical trial evaluated the efficacy of once-daily this compound in patients with chronic asthma.[2] While the 100 mg dose showed a statistically significant improvement in FEV1, the development for asthma was discontinued due to an unfavorable benefit-risk ratio, primarily related to dose-dependent elevations in liver aminotransferases.[2]
| Treatment Group (once daily) | Change from Baseline in FEV1 (Liters) | p-value vs. Placebo | Reference |
| Placebo | 0.13 | - | [2] |
| This compound 10 mg | Not significantly different from placebo | N/A | [2] |
| This compound 50 mg | Not significantly different from placebo | N/A | [2] |
| This compound 100 mg | 0.20 | 0.004 | [2] |
It was also noted that approximately 90% inhibition of urinary LTE4 was associated with this modest change in FEV1.[3]
Clinical Efficacy of Zileuton (Comparative Data)
Zileuton, another 5-LO inhibitor, has been studied more extensively and is approved for the treatment of asthma. The following tables provide comparative data on its effects on FEV1 and urinary LTE4.
Effect of Zileuton on FEV1 in Asthma
| Treatment Group | Duration | Change in FEV1 | Reference |
| Zileuton 600 mg qid | 13 weeks | 15.7% improvement | [4] |
| Placebo | 13 weeks | 7.7% improvement | [4] |
| Zileuton 2.4 g/day | 4 weeks | 0.32 L increase (13.4%) | [1] |
| Placebo | 4 weeks | 0.05 L increase | [1] |
Effect of Zileuton on Urinary LTE4 in Asthma
| Treatment Group | Duration | Change in Urinary LTE4 (pg/mg creatinine) | Reference |
| Zileuton 2.4 g/day | 4 weeks | 39.2 decrease | [1] |
| Zileuton 1.6 g/day | 4 weeks | 26.5 decrease | [1] |
| Placebo | 4 weeks | Slight increase | [1] |
Experimental Protocols
5-Lipoxygenase Enzyme Activity Assay (Fluorometric)
This protocol is based on commercially available kits for screening 5-LO inhibitors.[5][6][7]
Objective: To measure the enzymatic activity of 5-LO and the inhibitory potential of test compounds in a cell-free system.
Materials:
-
Recombinant human 5-LO enzyme
-
5-LO Assay Buffer
-
LOX Substrate (e.g., arachidonic acid)
-
LOX Probe
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Positive control inhibitor (e.g., Zileuton)
-
White 96-well plate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the 5-LO enzyme and substrate in the assay buffer. Prepare serial dilutions of the test compound and controls.
-
Assay Setup: On ice, add the following to the wells of the 96-well plate:
-
Enzyme Control wells: 5-LO enzyme, assay buffer.
-
Inhibitor Control wells: 5-LO enzyme, positive control inhibitor.
-
Solvent Control wells: 5-LO enzyme, vehicle.
-
Test Compound wells: 5-LO enzyme, test compound dilutions.
-
-
Pre-incubation: Mix the contents of the wells and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the LOX Probe to all wells, followed by the LOX Substrate to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode at 30-second intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control and calculate the IC50 value.
dot
Caption: Experimental Workflow for 5-LO Enzyme Activity Assay.
Human Whole Blood Assay for LTB4 Inhibition
This protocol is a generalized procedure based on methods described in the literature.[8][9]
Objective: To assess the potency of a 5-LO inhibitor in a cellular environment by measuring the inhibition of LTB4 production in human whole blood.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
Calcium Ionophore A23187
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Methanol or other quenching solvent
-
Internal standard for LTB4 (e.g., deuterated LTB4)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system or LTB4 ELISA kit
Procedure:
-
Blood Collection: Collect whole blood from healthy volunteers into heparin-containing tubes.
-
Pre-incubation: Aliquot the blood and pre-incubate with various concentrations of the test compound or vehicle at 37°C for 15-30 minutes.
-
Stimulation: Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration ~10 µM). Continue incubation at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold methanol and placing the samples on ice.
-
Sample Preparation:
-
Centrifuge to pellet cell debris.
-
Add an internal standard to the supernatant.
-
Perform solid-phase extraction to purify and concentrate the leukotrienes.
-
Evaporate the solvent and reconstitute the sample in an appropriate buffer for analysis.
-
-
Quantification: Analyze the LTB4 concentration using a validated LC-MS/MS method or a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of the test compound and determine the IC50 value.
Quantification of Urinary Leukotriene E4 (uLTE4) by LC-MS/MS
This protocol outlines the key steps for measuring uLTE4, a biomarker of systemic CysLT production.[10][11][12][13]
Objective: To quantify the concentration of LTE4 in human urine samples.
Materials:
-
Urine samples
-
Deuterated LTE4 internal standard (LTE4-d3)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HPLC columns suitable for lipid analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge to remove particulate matter.
-
Add the LTE4-d3 internal standard to a defined volume of urine supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the LTE4 and internal standard with methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation of LTE4 from other components.
-
Detect and quantify LTE4 and LTE4-d3 using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LTE4.
-
Calculate the concentration of LTE4 in the urine samples based on the ratio of the peak area of endogenous LTE4 to the internal standard.
-
Normalize the LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
dot
References
- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Setileuton Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases.[1] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism of action makes this compound a valuable tool for in vitro studies aimed at understanding the role of the 5-LOX pathway in various cellular processes and for the preclinical evaluation of potential anti-inflammatory therapies.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, leukotriene production, and inflammatory signaling pathways.
Mechanism of Action
This compound inhibits the 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes. This targeted inhibition allows for the specific investigation of the roles of these inflammatory mediators in cell culture models.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro potency of this compound and its related compound, Zileuton.
| Compound | Assay | System | IC50 Value | Reference |
| This compound (MK-0633) | Arachidonic Acid Oxidation | Recombinant Human 5-LO | 3.9 nM | [1] |
| LTB4 Production | Calcium Ionophore-Stimulated Human Whole Blood | 52 nM | [1] | |
| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia Cell Supernatant | 0.5 µM | |
| LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes | 0.4 µM | ||
| LTB4 Biosynthesis | Human Whole Blood | 0.9 µM | ||
| PGE2 Production | LPS/IFNγ-stimulated Murine Peritoneal Macrophages | 5.79 µM | [2] |
Experimental Protocols
General Guidelines
-
Cell Line Selection: Macrophage cell lines such as RAW 264.7 (murine) and THP-1 (human) are commonly used to study inflammation and are responsive to 5-LOX inhibition.[3][4] Other cell lines may be suitable depending on the research question.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Controls: Include appropriate controls in all experiments:
-
Vehicle control (medium with the same concentration of DMSO used for this compound treatment).
-
Untreated control (cells in medium alone).
-
Positive control (e.g., a known inducer of inflammation like lipopolysaccharide (LPS) if studying anti-inflammatory effects).
-
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the chosen cell line.
References
- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-lipoxygenase pathway in the regulation of RAW 264.7 macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Preparing Setileuton Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases. By inhibiting 5-LO, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), making it a valuable tool for in vitro studies of inflammatory pathways. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays and other in vitro experiments. This document provides detailed application notes and protocols for the preparation of this compound stock solutions.
Data Presentation
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₇F₄N₃O₄ |
| Molecular Weight | 463.38 g/mol |
| CAS Number | 910656-27-8 |
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble (quantitative data not specified in literature) |
| Zileuton | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Water | Practically insoluble |
Note: The solubility of a compound can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the 5-lipoxygenase pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for hydrophobic compounds used in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound (Molecular Weight = 463.38 g/mol ).
-
Dissolving in DMSO: Transfer the weighed this compound powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.63 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution into aqueous cell culture medium for use in experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the hydrophobic compound, it is recommended to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in in vitro assays.
Application Notes and Protocols for Setileuton in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX). The 5-LOX pathway leads to the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability, constrict smooth muscle, and promote mucus secretion. Inhibition of 5-LOX, therefore, represents a promising therapeutic strategy for a range of inflammatory conditions.
Setileuton has been identified as a potent and selective 5-LOX inhibitor.[1] Due to the limited availability of specific in vivo dosage data for this compound in mice, this document also provides data for Zileuton, another well-characterized 5-LOX inhibitor, to serve as a valuable reference for planning preclinical mouse studies.
Data Presentation
This compound Pharmacokinetic Parameters in Preclinical Species
While specific pharmacokinetic data for this compound in mice is not currently published, data from other preclinical species can provide valuable context for dose-range finding studies.
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Half-life (t½) (hours) |
| Rat | Intravenous (IV) | 5 | - | 3.3 |
| Rat | Oral (PO) | 20 | 66% | 3.3 |
| Dog | Intravenous (IV) | 5 | - | 5.3 |
| Dog | Oral (PO) | 4 | 64% | 5.3 |
| Rhesus Monkey | Intravenous (IV) | 5 | - | 3.6 |
| Rhesus Monkey | Oral (PO) | 4 | 54% | 3.6 |
Data sourced from the discovery of this compound publication.[1]
Zileuton Dosage in In Vivo Mouse Studies
The following table summarizes reported dosages of Zileuton, a related 5-LOX inhibitor, used in various mouse models. This information can be used as a starting point for designing studies with this compound, with the caveat that optimal doses may vary.
| Mouse Model | Route of Administration | Dose (mg/kg) | Dosing Regimen | Reference |
| Acetic Acid-Induced Writhing (Inflammatory Pain) | Oral (p.o.) | ED50 = 31.81 | Single dose | [2] |
| General Toxicity | Oral (p.o.) | 500-4000 (Minimum Lethal Dose) | Single dose | [3][4] |
| Arachidonic Acid-Induced Ear Edema | Oral (p.o.) | Not specified | Not specified | [3] |
| Neutrophil Migration | Oral (p.o.) | Not specified | Not specified | [3] |
| Postoperative Ileus | Not specified | Not specified | Not specified | [5] |
| Food Allergy (Anaphylaxis) | Not specified | Not specified | Not specified | [6] |
Signaling Pathway
The diagram below illustrates the 5-lipoxygenase (5-LOX) pathway and the mechanism of action for this compound and Zileuton. These inhibitors block the conversion of arachidonic acid to leukotriene A4 (LTA4), thereby preventing the synthesis of all downstream leukotrienes.
Caption: 5-Lipoxygenase Signaling Pathway Inhibition.
Experimental Protocols
General Protocol for Oral Administration of a 5-LOX Inhibitor in Mice
This protocol provides a general framework for the oral administration of a 5-LOX inhibitor like Zileuton, which can be adapted for this compound.
Materials:
-
5-LOX inhibitor (this compound or Zileuton)
-
Vehicle (e.g., 0.5% methylcellulose, corn oil, or as specified in the literature)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the 5-LOX inhibitor based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Prepare the vehicle. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.
-
Suspend the calculated amount of the inhibitor in the appropriate volume of vehicle to achieve the final desired concentration.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before administration.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions for at least one week prior to the study.
-
Weigh each mouse on the day of dosing to ensure accurate dose calculation.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after dosing and at regular intervals.
-
-
Dosing Regimen:
-
The frequency of administration will depend on the half-life of the compound and the experimental design. For compounds with a short half-life, twice-daily dosing may be necessary to maintain therapeutic levels.
-
For chronic studies, dosing may be performed daily for a specified number of weeks.
-
Safety Precautions:
-
Proper training in oral gavage techniques is essential to prevent injury to the animals.
-
Monitor animals for any adverse effects, including changes in weight, behavior, or food and water consumption.
-
Conduct a pilot study with a small number of animals to determine the tolerability of the chosen dose and vehicle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo mouse study evaluating a 5-LOX inhibitor.
Caption: In Vivo Mouse Study Experimental Workflow.
Conclusion
While specific in vivo dosage data for this compound in mouse models remains to be published, the information provided on its pharmacokinetic profile in other species and the dosage of the related 5-LOX inhibitor, Zileuton, in mice offers a solid foundation for initiating preclinical studies. Researchers are encouraged to perform initial dose-ranging and tolerability studies to determine the optimal dosage of this compound for their specific mouse model and experimental endpoints. The provided protocols and diagrams are intended to serve as a comprehensive resource to guide the design and execution of these studies. Further research is warranted to establish the pharmacokinetic and pharmacodynamic profile of this compound specifically in mice to facilitate its broader use in preclinical research.
References
- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. Zileuton Blocks Food Allergy Reactions in Mice | Technology Networks [technologynetworks.com]
Application Note: Utilizing Setileuton in a Human Whole Blood Assay for 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton (also known as MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful inflammatory mediators involved in various physiological and pathological processes.[1] By inhibiting the 5-LOX pathway, this compound effectively reduces the production of these pro-inflammatory molecules, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
This application note provides a detailed protocol for utilizing this compound in a human whole blood assay to assess its inhibitory effect on 5-LOX activity. The whole blood assay format offers a physiologically relevant ex vivo model that maintains the complex interactions between various blood cell types.[3] This method is crucial for pre-clinical drug development and for understanding the pharmacological profile of 5-LOX inhibitors.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is subsequently metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being further converted to the potent chemoattractant LTB4 by LTA4 hydrolase, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. This compound exerts its inhibitory effect by directly targeting the 5-LOX enzyme, thereby blocking the entire downstream cascade of leukotriene synthesis.
References
- 1. LTB4(Leukotriene B4) ELISA Kit - Elabscience® [elabscience.com]
- 2. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Setileuton in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators implicated in various diseases, including asthma and other inflammatory conditions. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is based on established bioanalytical techniques for similar molecules, such as Zileuton, another 5-lipoxygenase inhibitor.[1][2][3]
Principle
The method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS) from human plasma.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, allowing for accurate quantification over a wide concentration range.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound like Zileuton-d4)[1][2]
-
HPLC-grade Methanol and Acetonitrile
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Control human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of this compound and the IS in methanol to obtain primary stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples. A separate stock solution should be used for QC samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 methanol/water mixture to the desired final concentration.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike control human plasma with the appropriate this compound working solutions to achieve the desired concentrations. A typical calibration range could be 5-10,000 ng/mL.[1][2] QC samples are typically prepared at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 2 mL polypropylene tube.
-
Add 50 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.[1]
-
Add 1.0 mL of MTBE as the extraction solvent.
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to autosampler vials for analysis.
Figure 1. Liquid-Liquid Extraction workflow for plasma samples.
HPLC and Mass Spectrometric Conditions
The following are representative starting conditions that should be optimized for this compound.
| Parameter | Suggested Condition |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 Reversed-Phase (e.g., Discovery C18, 100 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 10 mM Ammonium Acetate in Water : Methanol (10:90, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Run Time | 2-4 minutes[1] |
| Mass Spectrometer | API 3000, Sciex, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing this compound and IS solutions. For Zileuton, a related compound, transitions are 237.3/161.2 (Analyte) and 241.2/161.1 (IS).[1][2] |
| Ion Source Temp. | 500°C |
Method Validation and Data
The developed method should be validated according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics based on similar validated assays.[4]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5.0 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[3] |
| Weighting | 1/x² |
| Lower Limit of Quant. (LLOQ) | 5.0 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent of the nominal value.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Nominal) |
| LLOQ | 5.0 | < 10% | 95 - 105% | < 10% | 95 - 105% |
| LQC | 15.0 | < 7.5% | 100 - 107%[3] | < 7.5% | 100 - 107%[3] |
| MQC | 5000 | < 6.0% | 98 - 105% | < 6.0% | 98 - 105% |
| HQC | 8000 | < 5.0% | 99 - 104% | < 5.0% | 99 - 104% |
| (Data are representative based on published methods for similar analytes)[1][3] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15.0 | 85 - 95% | 90 - 110% |
| MQC | 5000 | 88 - 96% | 90 - 110% |
| HQC | 8000 | 87 - 98% | 90 - 110% |
| (Data are representative based on published methods for similar analytes) |
Table 4: Stability
Stability should be assessed under various conditions to ensure sample integrity.
| Stability Test | Condition | Duration | Result (% Change from Nominal) |
| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | Within ±15%[4] |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Within ±15%[4] |
| Long-Term | -20°C | 1 Month | Within ±15%[4] |
| Post-Preparative | Autosampler (4°C) | 24 hours | Within ±15% |
| (Acceptance criteria based on FDA guidelines) |
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Figure 2. Overall workflow for bioanalytical sample processing.
This application note provides a comprehensive protocol for a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction procedure and standard reversed-phase chromatography.[1][2][4] The described validation parameters demonstrate that the method is reliable and suitable for high-throughput analysis in support of pharmacokinetic and clinical studies.[1][3]
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
Measuring 5-Lipoxygenase (5-LO) Inhibition with Setileuton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The 5-LO pathway leads to the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and contract smooth muscle.[1] By inhibiting 5-LO, this compound effectively reduces the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions.
This document provides detailed protocols for measuring the inhibitory activity of this compound on 5-LO both in a purified enzyme system and in a more physiologically relevant human whole blood assay. Additionally, a protocol for assessing the selectivity of this compound against the 5-lipoxygenase-activating protein (FLAP) is included.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LO, in conjunction with its activating protein FLAP, into the unstable intermediate leukotriene A4 (LTA4). LTA4 is then further metabolized to either LTB4 or the cysteinyl leukotrienes. This compound exerts its effect by directly inhibiting the 5-LO enzyme, thereby blocking the initial and rate-limiting step of leukotriene synthesis.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound and the comparative inhibitor, Zileuton.
| Compound | Assay | Target | IC50 / Ki | Reference |
| This compound (S)-16 | Recombinant Human 5-LO (H5-LO) | 5-LO | 3.9 nM | [1] |
| Human Whole Blood (HWB) | 5-LO | 52 nM | [1] | |
| Dog Whole Blood | 5-LO | 21 nM | [1] | |
| FLAP Binding Assay | FLAP | >20 µM | [1] | |
| 12-Lipoxygenase Assay | 12-LO | >20 µM | [1] | |
| 15-Lipoxygenase Assay | 15-LO | >20 µM | [1] | |
| hERG Channel Binding | hERG | 6.3 µM (Ki) | [1] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 µM | [2] |
| Rat PMNL | 5-HETE Synthesis | 0.3 µM | [2] | |
| Rat PMNL | LTB4 Biosynthesis | 0.4 µM | [2] | |
| Human PMNL | LTB4 Biosynthesis | 0.4 µM | [2] | |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | [2] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound.
Protocol 1: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay (Recombinant Human Enzyme)
This protocol is designed to determine the direct inhibitory effect of this compound on purified recombinant human 5-LO. The assay measures the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).
Materials:
-
Recombinant human 5-lipoxygenase (h5-LO)
-
Arachidonic acid (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)
-
ATP
-
13-HPODE (activator)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Stop solution (e.g., a mixture of organic solvent and acid)
-
HPLC system with a UV detector
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant h5-LO in the assay buffer to the desired working concentration.
-
Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, ATP, 13-HPODE, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubation: Add the diluted h5-LO to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to the mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Analyze the formation of 5-HETE by reverse-phase HPLC with UV detection at a wavelength of 234 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Human Whole Blood (HWB) Assay for LTB4 Production
This ex vivo assay measures the ability of this compound to inhibit 5-LO activity in a more complex biological matrix. Leukotriene B4 (LTB4) production is stimulated in human whole blood, and the inhibitory effect of this compound is quantified.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes
-
This compound
-
Calcium ionophore A23187 (stimulant)
-
Phosphate-buffered saline (PBS)
-
DMSO for compound dilution
-
Methanol or other organic solvent for protein precipitation
-
LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series in PBS.
-
Blood Aliquoting: Aliquot the fresh human whole blood into microcentrifuge tubes.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control (DMSO) to the blood aliquots and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Induce LTB4 production by adding calcium ionophore A23187 to a final concentration of approximately 10 µM.
-
Incubation: Incubate the stimulated blood samples for a defined period (e.g., 30 minutes) at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins and cell debris.
-
LTB4 Quantification: Collect the supernatant and quantify the concentration of LTB4 using a commercially available LTB4 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value as described in Protocol 1.
Protocol 3: 5-Lipoxygenase-Activating Protein (FLAP) Binding Assay
This assay is used to determine the selectivity of this compound by assessing its ability to bind to FLAP. It is a competitive binding assay that measures the displacement of a radiolabeled FLAP ligand by the test compound.[1]
Materials:
-
Human polymorphonuclear (PMN) cell membranes (source of FLAP)
-
Radiolabeled FLAP ligand (e.g., [3H]-MK-886)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in the binding buffer.
-
Reaction Mixture: In a multi-well plate, combine the PMN cell membranes, the radiolabeled FLAP ligand at a fixed concentration, and the diluted this compound or vehicle control.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled FLAP ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding and determine the Ki or IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for assessing a 5-LO inhibitor like this compound.
Conclusion
This compound is a potent and selective 5-lipoxygenase inhibitor with the potential for treating a range of inflammatory diseases. The protocols outlined in this document provide a framework for researchers to accurately measure the inhibitory activity of this compound and similar compounds. By utilizing both purified enzyme and whole blood assays, a comprehensive understanding of a compound's potency and its potential efficacy in a more physiological setting can be achieved. Furthermore, assessing selectivity against related targets such as FLAP is crucial for characterizing the compound's mechanism of action and potential off-target effects. These detailed methodologies will aid in the continued research and development of novel 5-LO inhibitors for therapeutic use.
References
Application Note: Lentivirus-Mediated 5-LOX Overexpression and Pharmacological Inhibition with Setileuton
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-lipoxygenase (5-LOX) pathway is a critical component of inflammatory processes, responsible for the synthesis of leukotrienes from arachidonic acid.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, including asthma and atherosclerosis.[3][4] This application note provides a comprehensive guide to studying the 5-LOX pathway by combining lentiviral-mediated overexpression of 5-LOX in mammalian cells with pharmacological inhibition using Setileuton, a potent and selective 5-LOX inhibitor.[5][6] Detailed protocols for lentivirus production, cell transduction, validation of overexpression, this compound treatment, and quantification of downstream leukotriene production are provided.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The biosynthesis of leukotrienes begins with the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2.[7] The 5-LOX enzyme, in conjunction with its activating protein (FLAP), catalyzes the conversion of AA into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to leukotriene A4 (LTA4).[8][9] LTA4 is a pivotal intermediate that can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant, or conjugated with glutathione to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.[9][10] this compound directly inhibits the 5-LOX enzyme, thereby blocking the production of all downstream leukotrienes.[5]
Lentiviral Overexpression of 5-LOX: Workflow and Protocols
Lentiviral vectors are highly efficient tools for gene delivery into a wide range of mammalian cells, including both dividing and non-dividing types.[11][12] They integrate the gene of interest into the host cell genome, leading to stable, long-term expression, which is ideal for creating cell models with consistent overexpression of a target protein like 5-LOX.[11][13]
This protocol describes the generation of replication-incompetent lentiviral particles by transient co-transfection of packaging cells.[14][15]
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Plating: The day before transfection, plate HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Transfection: Prepare a transfection mix using a suitable transfection reagent. Co-transfect the cells with:
-
A transfer plasmid encoding the human 5-LOX gene.
-
A packaging plasmid (e.g., psPAX2).
-
An envelope plasmid (e.g., pMD2.G, for VSV-G envelope).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Media Change: Gently replace the transfection medium with fresh, complete culture medium.
-
Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Processing: Centrifuge the supernatant at a low speed to pellet cell debris. Filter the cleared supernatant through a 0.45 µm filter.[14] The viral particles can be used directly or concentrated and stored at -80°C.
This protocol details the infection of the target cell line to generate a stable 5-LOX overexpressing line.[16]
-
Plating: Plate target cells (e.g., THP-1 macrophages, Lovo colon cancer cells) in a 6-well plate so they reach 50-70% confluency on the day of transduction.
-
Transduction:
-
Remove the culture medium from the cells.
-
Add fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[16] Note: Perform a toxicity test first, as some cell lines are sensitive to Polybrene.
-
Add the lentiviral particle solution to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal viral dose.[16]
-
Gently swirl the plate to mix and incubate at 37°C.
-
-
Media Change: After 18-24 hours, replace the virus-containing medium with fresh, complete medium to reduce toxicity.[17]
-
Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction. Determine the optimal antibiotic concentration beforehand with a kill curve.[16]
-
Expansion: Expand the surviving, stably transduced cells for subsequent experiments.
Confirm successful gene delivery and expression using standard molecular biology techniques.[18]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from both transduced and non-transduced (control) cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the 5-LOX gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative fold change in 5-LOX mRNA expression in transduced cells compared to controls.
-
-
Western Blot:
-
Prepare total protein lysates from transduced and control cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against 5-LOX and a loading control (e.g., β-actin or GAPDH).
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize protein bands. Confirm the presence of a band at the correct molecular weight (~78 kDa for 5-LOX) and its increased intensity in the transduced cells.[19]
-
Pharmacological Inhibition with this compound
This compound (MK-0633) is a potent, selective, and orally bioavailable 5-LOX inhibitor.[5][10] It provides a powerful tool to pharmacologically validate the role of 5-LOX in cellular models.
-
Cell Plating: Plate both 5-LOX overexpressing cells and control cells at a desired density in multi-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Dose-Response: To determine the IC₅₀ (half-maximal inhibitory concentration), treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-24 hours) prior to stimulation and analysis.
-
Stimulation (Optional but Recommended): To induce leukotriene production, cells can be stimulated with a calcium ionophore like A23187 (e.g., 1 µM).[10][20]
-
Sample Collection: After incubation, collect the cell culture supernatant for leukotriene analysis.
Quantification of Leukotriene Production
The functional consequence of 5-LOX overexpression and inhibition is a change in leukotriene synthesis. Measuring these lipid mediators is key to interpreting the experimental results.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple leukotrienes and related metabolites.[21][22]
-
Sample Preparation:
-
To the collected cell culture supernatant (e.g., 500 µL), add an internal standard mix (containing stable isotope-labeled versions of the analytes).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[21]
-
-
LC Separation: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient elution with solvents such as acetonitrile and water with formic acid to separate the different leukotrienes.[21]
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[22]
-
-
Quantification: Generate a calibration curve using known concentrations of authentic standards. Calculate the concentration of each leukotriene in the samples by comparing its peak area ratio to the internal standard against the calibration curve.
Data Presentation and Expected Outcomes
The combination of 5-LOX overexpression and this compound treatment allows for a clear dissection of the pathway's function. The experimental design should include control cells, 5-LOX overexpressing cells, and 5-LOX overexpressing cells treated with this compound.
This table summarizes the reported in vitro inhibitory concentrations (IC₅₀) of this compound.
| Assay System | Target | IC₅₀ (nM) | Reference |
| Recombinant Human 5-LO | Arachidonic Acid Oxidation | 3.9 | [5] |
| Human Whole Blood (A23187 stimulated) | LTB₄ Production | 52 | [5][10] |
| Dog Whole Blood (A23187 stimulated) | LTB₄ Production | 21 | [10] |
This table presents hypothetical but expected quantitative results from an experiment following the described protocols. Data are represented as mean ± SD.
| Experimental Group | LTB₄ Concentration (pg/10⁶ cells) | Fold Change vs. Control |
| Control Cells (Empty Vector) | 150 ± 25 | 1.0 |
| 5-LOX Overexpressing Cells | 1250 ± 150 | 8.3 |
| 5-LOX OE Cells + this compound (100 nM) | 210 ± 30 | 1.4 |
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in this compound, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 8. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 12. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 13. skpharmteco.com [skpharmteco.com]
- 14. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. researchgate.net [researchgate.net]
- 19. Expression of 5-lipoxygenase (5-LOX) in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a sensitive method for measurement of leukotriene production by isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous quantification of leukotrienes and hydroxyeicosatetraenoic acids in cell culture medium using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Setileuton Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Setileuton concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MK-0633) is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] By inhibiting 5-LO, this compound effectively reduces the production of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][2]
Q2: What are the primary downstream effects of this compound in a cellular context?
The primary and most direct downstream effect of this compound is the decreased production of 5-LO-derived leukotrienes. This leads to a reduction in inflammatory responses mediated by these molecules, such as neutrophil chemotaxis, increased vascular permeability, and smooth muscle contraction.[1][2] Inhibition of the 5-LO pathway can also influence downstream signaling cascades, such as those involving c-Myc in prostate cancer cells.[3]
Q3: In which cell lines is this compound expected to be active?
This compound will be most effective in cell lines that express the 5-lipoxygenase enzyme. This includes, but is not limited to:
-
Human monocytic cell lines: such as THP-1, which can be differentiated into macrophage-like cells.[4][5]
-
Primary human neutrophils: which are a major source of leukotrienes.[8][9]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%.
Q5: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. Based on its high potency in biochemical and whole blood assays, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Data Summary
| Compound | Assay System/Cell Line | IC50 Value | Reference |
| This compound (MK-0633) | Recombinant human 5-LO enzyme | 3.9 nM | [1] |
| This compound (MK-0633) | Human whole blood (LTB4 production) | 52 nM | [1] |
| Zileuton | THP-1 cells (5-LO product formation) | ~1 µM | [4] |
| AA-861 | A549 cells (PGE2 release) | ~1-10 µM | [6] |
| BWA4C | A549 cells (PGE2 release) | ~1-10 µM | [6] |
| CJ-13,610 | A549 cells (PGE2 release) | ~0.1-1 µM | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 by Measuring LTB4 Production
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on Leukotriene B4 (LTB4) production in stimulated cells using a commercially available ELISA kit.
Materials:
-
Cell line of interest (e.g., THP-1, A549, or isolated primary neutrophils)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell stimulant (e.g., Calcium Ionophore A23187)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Pre-treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Incubate for 1-2 hours at 37°C and 5% CO2.
-
Cell Stimulation: Add the cell stimulant (e.g., A23187 at a final concentration of 1-5 µM) to each well, except for the unstimulated control wells. Incubate for the optimal time to induce LTB4 production (typically 15-60 minutes).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
LTB4 Measurement: Follow the manufacturer's instructions for the LTB4 ELISA kit to measure the concentration of LTB4 in the collected supernatants.[11][12][13][14][15]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve using a suitable software package.
Protocol 2: Assessing Cell Viability after this compound Treatment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[16][17][18][19][20]
-
Compound Treatment: Prepare various concentrations of this compound in complete culture medium. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16][18][19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot cell viability against this compound concentration to determine any cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low or no LTB4 signal in stimulated control wells | Inefficient cell stimulation, low cell number, improper sample handling. | Optimize the concentration and incubation time of the stimulant. Increase the cell seeding density. Ensure supernatants are collected promptly and stored at -80°C if not used immediately. |
| High background in LTB4 ELISA | Contamination of reagents, non-specific binding. | Use fresh, sterile reagents. Ensure proper blocking steps are followed as per the ELISA kit protocol. |
| Precipitation of this compound in culture medium | Low solubility of the compound at the tested concentration. | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure thorough mixing when diluting the stock in the medium. Consider using a solubilizing agent if compatible with your assay. |
| Unexpected cell toxicity | Off-target effects of this compound, high DMSO concentration. | Lower the concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Perform a DMSO toxicity control. |
| No inhibitory effect of this compound observed | Inactive compound, incorrect concentration range, cell line does not express 5-LO. | Verify the integrity of your this compound stock. Test a wider range of concentrations. Confirm 5-LO expression in your cell line by Western blot or qPCR. |
Visual Guides
References
- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. k-assay.com [k-assay.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. interchim.fr [interchim.fr]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
Setileuton in DMSO: Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of setileuton when using dimethyl sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to start with a high-quality, anhydrous grade of DMSO. Add the desired amount of solvent to the powdered this compound and facilitate dissolution through vortexing or sonication. It is crucial to ensure the compound is fully dissolved before use or storage.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, it is best practice to store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Studies on other compounds stored in DMSO indicate that repeated freezing and thawing can impact compound stability.[2]
Q4: Is this compound expected to be stable in DMSO?
A4: While specific stability data for this compound in DMSO is not extensively documented, one study has noted a potential for a slow chemical hydrolysis pathway.[3] The rate and extent of this degradation in a DMSO solution under typical laboratory conditions have not been quantified. General studies on compound stability in DMSO suggest that the presence of water can be a more significant factor in compound degradation than oxygen.[2] Therefore, using anhydrous DMSO and protecting the solution from moisture is critical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed in the stock solution upon storage at -20°C or -80°C. | The concentration of this compound may exceed its solubility limit in DMSO at low temperatures. | 1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to redissolve the precipitate. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may not be homogeneous, or the compound may be degrading. | 1. Before each use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. 2. Prepare fresh stock solutions more frequently. 3. Perform a stability test on your stock solution to determine the rate of degradation under your specific storage conditions. |
| Difficulty dissolving this compound in DMSO. | The quality of the DMSO may be poor (e.g., contains water), or the compound may require more energy to dissolve. | 1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. 2. Gently warm the mixture to 37°C. 3. Increase the duration of vortexing or sonication. |
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table provides data for the related compound, Zileuton, for reference.
| Compound | Solvent | Solubility | Storage of Solid | Storage of Solution |
| Zileuton | DMSO | ~47 mg/mL[1] | -20°C | -80°C for up to 6 months is a general recommendation for many compounds in DMSO. |
Experimental Protocols
Protocol for Determining this compound Solubility in DMSO
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a glass vial.
-
Seal the vial to prevent solvent evaporation and absorption of atmospheric water.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a filter syringe is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve of this compound of known concentrations to quantify the amount in the diluted sample.
-
Calculate the original concentration in the saturated DMSO solution to determine the solubility.
-
Protocol for Assessing this compound Stability in DMSO
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Include variables such as exposure to light versus dark conditions and the impact of repeated freeze-thaw cycles.[2]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
-
Analysis:
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the appearance of any degradation products.
-
Compare the peak area of this compound at each time point to the initial (time 0) sample to calculate the percentage of compound remaining.
-
Visualizations
Caption: Workflow for determining solubility and stability of this compound in DMSO.
References
Technical Support Center: Setileuton Dose-Response Curve Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Setileuton dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound different from the published values?
A1: Discrepancies between your experimental IC50 values and those in the literature can arise from several factors. Published IC50 values are highly dependent on the specific experimental conditions used.[1] Key factors that can influence IC50 values include the assay format (cell-free vs. cell-based), the specific cell line or enzyme source used, substrate concentration, incubation time, and the specific endpoint measured.[2][3] For example, this compound has a reported IC50 of 3.9 nM for inhibiting the oxidation of arachidonic acid by recombinant human 5-LO, but an IC50 of 52 nM for inhibiting LTB4 production in calcium ionophore-stimulated human whole blood.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[2][3][4] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[5] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to leukotriene A4 (LTA4) and subsequent downstream leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[3]
Q3: My dose-response curve has a very steep or shallow slope. What could be the cause?
A3: The slope of a dose-response curve, often described by the Hill coefficient, provides insights into the inhibitor's mechanism of action. A very steep slope (Hill coefficient > 1.5) can sometimes indicate issues such as compound precipitation at high concentrations, or stoichiometric inhibition where the inhibitor concentration is close to the enzyme concentration.[6] Conversely, a shallow slope might suggest complex binding kinetics, off-target effects, or issues with the assay itself, such as a narrow dynamic range.[7] It is also crucial to ensure that the tested concentration range is adequate to define the top and bottom plateaus of the curve.[8]
Q4: Can this compound's stability or solubility affect my results?
A4: Yes, the physicochemical properties of this compound can impact experimental outcomes. Poor solubility can lead to an underestimation of potency if the compound precipitates in the assay medium.[9][10] It is crucial to ensure that this compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not exceed a level that affects cell health or enzyme activity. The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) should also be considered.
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective 5-LOX inhibitor.[3] It has been shown to be inactive against 12-LOX, 15-LOX, and 5-lipoxygenase-activating protein (FLAP).[3] However, like any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out and should be considered, especially if unexpected biological responses are observed.[11]
Troubleshooting Guide
Variability in dose-response curves is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.
Diagram: Troubleshooting Workflow for this compound Dose-Response Variability
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Lipoxygenase: a target for antiinflammatory drugs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. mdpi.com [mdpi.com]
- 10. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Setileuton In Vitro Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Setileuton in vitro. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target interactions of this compound?
This compound (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO). During its development, a significant effort was made to minimize off-target effects, particularly affinity for the hERG potassium channel, which was a liability of earlier compounds in the same chemical series.[1] The primary publicly documented off-target activities are summarized below.
Q2: Has a comprehensive off-target screening panel been conducted for this compound?
While this compound was designed for high selectivity, a comprehensive off-target screening panel against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes is not publicly available. The primary discovery literature focuses on selectivity against other lipoxygenases and the hERG channel.[1] Researchers should be aware that unforeseen off-target effects, while minimized during design, cannot be entirely ruled out without broader screening data.
Q3: Can this compound affect other lipoxygenase (LOX) enzymes or the 5-LO activating protein (FLAP)?
This compound has been shown to be highly selective for 5-LO. In vitro studies have demonstrated that it is not active against 12-lipoxygenase (12-LO), 15-lipoxygenase (15-LO), and the 5-lipoxygenase-activating protein (FLAP) at concentrations greater than 20 μM.[1]
Q4: Is there a potential for this compound to interact with cytochrome P450 (CYP) enzymes?
Yes, in vitro studies using rat, dog, and human liver microsomes have shown that this compound is metabolized by cytochrome P450 enzymes.[2] Specifically, in rat liver microsomes, CYP1A2 was identified as a major isoform involved in its metabolism.[2] This indicates a potential for drug-drug interactions if co-administered with other drugs that are substrates, inhibitors, or inducers of these CYP isoforms. The related 5-LOX inhibitor, Zileuton, has been characterized as a mechanism-based inhibitor of human liver microsomal CYP1A2.[3]
Q5: Could this compound impact prostaglandin synthesis pathways?
While not directly demonstrated for this compound, the related 5-LOX inhibitor Zileuton has been shown to suppress prostaglandin (PG) biosynthesis. This effect is independent of 5-LOX inhibition and is proposed to occur through the inhibition of arachidonic acid release.[4][5] Given this finding with another drug in the same class, researchers should consider the possibility of a similar off-target effect with this compound, especially if unexpected changes in prostaglandin levels are observed.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular-Related Readouts in In Vitro Assays (e.g., changes in action potential duration in cardiomyocytes)
-
Potential Cause: Although this compound was designed to have low affinity for the hERG potassium channel, it is not completely devoid of interaction. The reported Ki is 6.3 μM.[1] At higher concentrations, or in particularly sensitive assay systems, this interaction could become relevant.
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of this compound in your assay. Ensure it is within the recommended range for 5-LO inhibition (IC50 = 52 nM in human whole blood assay) and significantly lower than the hERG Ki.[1]
-
Run a Concentration-Response Curve: If not already done, perform a full concentration-response experiment to determine if the observed effect is dose-dependent.
-
Use a Positive Control: Include a known hERG inhibitor (e.g., E-4031, astemizole) as a positive control in your assay to validate the sensitivity of your system to hERG blockade.
-
Consider an Alternative Compound: If hERG interaction is a persistent issue, consider using a structurally different 5-LOX inhibitor with a potentially different off-target profile.
-
Issue 2: Altered Metabolism of a Co-administered Compound in an In Vitro System (e.g., hepatocytes, liver microsomes)
-
Potential Cause: this compound is metabolized by CYP enzymes, particularly CYP1A2 in rats.[2] It could act as a competitive substrate or inhibitor for these enzymes, affecting the metabolism of other compounds.
-
Troubleshooting Steps:
-
Identify the CYP Isoforms: Determine which CYP isoforms are responsible for the metabolism of your co-administered compound.
-
Perform a CYP Inhibition Assay: Conduct an in vitro CYP inhibition assay using human liver microsomes and specific CYP isoform probe substrates to directly measure the inhibitory potential of this compound on the relevant CYPs.
-
Stagger Compound Addition: If experimentally feasible, consider staggering the addition of this compound and the other compound to minimize direct competition for the metabolizing enzymes.
-
Use a System with Defined Enzymes: Switch to a simpler in vitro system, such as recombinant CYP enzymes, to confirm the specific interaction.
-
Issue 3: Unexplained Decrease in Prostaglandin Levels in Your In Vitro Model
-
Potential Cause: As observed with the 5-LOX inhibitor Zileuton, this compound may have an off-target effect on arachidonic acid release, which is the upstream substrate for both leukotriene and prostaglandin synthesis.[4][5]
-
Troubleshooting Steps:
-
Measure Arachidonic Acid Release: Directly measure the release of arachidonic acid from your cells in the presence and absence of this compound.
-
Provide Exogenous Arachidonic Acid: Add exogenous arachidonic acid to your assay. If this compound's inhibitory effect on prostaglandin synthesis is bypassed, it suggests the off-target effect is upstream of cyclooxygenase (COX) activity.
-
Use a Structurally Unrelated 5-LOX Inhibitor: Compare the effects of this compound with a 5-LOX inhibitor from a different chemical class to see if the effect on prostaglandins is specific to the this compound scaffold.
-
Data Presentation
Table 1: Summary of In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| 5-Lipoxygenase (5-LO) | Recombinant enzyme | Human | 3.9 nM (IC50) | [1] |
| 5-Lipoxygenase (5-LO) | Whole blood | Human | 52 nM (IC50) | [1] |
| hERG Potassium Channel | MK-499 displacement binding | Not Specified | 6.3 μM (Ki) | [1] |
| 12-Lipoxygenase (12-LO) | Not Specified | Not Specified | > 20 μM | [1] |
| 15-Lipoxygenase (15-LO) | Not Specified | Not Specified | > 20 μM | [1] |
| 5-LO Activating Protein (FLAP) | Radioligand displacement | Human | > 20 μM | [1] |
Experimental Protocols
Note: The specific, detailed protocols used by the manufacturer for the selectivity assays of this compound are not publicly available. The following are generalized protocols for the types of assays that were likely performed.
1. hERG Potassium Channel Affinity Assay (Radioligand Binding - MK-499 Displacement)
-
Objective: To determine the binding affinity of this compound to the hERG potassium channel.
-
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from a cell line stably expressing the hERG potassium channel (e.g., HEK-293 cells).
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the hERG channel (e.g., [³H]-MK-499) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. Lipoxygenase (12-LO and 15-LO) and FLAP Inhibition Assays
-
Objective: To assess the inhibitory activity of this compound against other lipoxygenases and FLAP.
-
Methodology for 12-LO and 15-LO:
-
Enzyme Source: Recombinant human 12-LO or 15-LO is used as the enzyme source.
-
Reaction Mixture: The enzyme is incubated with its substrate (arachidonic acid or linoleic acid) in a suitable buffer in the presence of varying concentrations of this compound.
-
Product Detection: The formation of the lipoxygenase product (e.g., 12-HETE for 12-LO, 15-HETE for 15-LO) is measured. This can be done spectrophotometrically by monitoring the formation of the conjugated diene system, or by using chromatographic methods like HPLC.
-
Data Analysis: The IC50 value is determined by plotting the percent inhibition of enzyme activity against the concentration of this compound.
-
-
Methodology for FLAP:
-
Membrane Preparation: Membranes are prepared from cells expressing FLAP (e.g., human neutrophils).
-
Radioligand Binding: A radiolabeled FLAP inhibitor (e.g., [³H]-MK-886) is incubated with the membranes in the presence of varying concentrations of this compound.
-
Assay Procedure: The subsequent steps of incubation, separation, and detection are similar to the hERG binding assay described above.
-
Data Analysis: The IC50 and Ki values are calculated to determine the binding affinity of this compound to FLAP.
-
Visualizations
Caption: Arachidonic acid metabolism and the inhibitory action of this compound.
Caption: Troubleshooting logic for unexpected in vitro effects of this compound.
References
- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in this compound, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of human liver microsomal cytochrome P450 1A2 by zileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Impact of Serum Proteins on Setileuton Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and answers to frequently asked questions regarding the influence of serum proteins on the activity of Setileuton, a potent 5-lipoxygenase (5-LO) inhibitor. Understanding these interactions is critical for accurate interpretation of experimental results and effective drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant discrepancy between this compound's potency (IC50) in our cell-free enzymatic assays versus our whole-blood assays. What could be the cause?
A1: This is a common and expected observation. The difference in potency is primarily due to the high degree of plasma protein binding of this compound. In a cell-free assay using recombinant human 5-LO, this compound exhibits a high potency (IC50 of approximately 3.9 nM)[1]. However, in a human whole blood assay, the IC50 is significantly higher (approximately 52 nM)[1]. This shift is largely attributed to serum proteins, particularly albumin, which bind to this compound and reduce the concentration of the free, active drug available to inhibit the 5-lipoxygenase enzyme.
Q2: What is the extent of this compound's binding to plasma proteins?
Q3: How does serum albumin concentration affect the inhibitory activity of this compound?
A3: The concentration of serum albumin will directly impact the unbound fraction of this compound. In experimental systems, variations in albumin concentration can lead to shifts in the observed IC50 values. It is crucial to standardize the concentration of serum albumin in your assays to ensure reproducible results. The "free drug hypothesis" states that only the unbound fraction of a drug is pharmacologically active[3]. Therefore, as albumin concentration increases, the free fraction of this compound decreases, leading to a reduction in its apparent inhibitory activity.
Q4: We are designing an in vitro study to evaluate this compound. Should we include serum proteins in our assay buffer?
A4: The inclusion of serum proteins, such as human serum albumin (HSA), in your assay buffer is highly recommended if you wish to mimic physiological conditions more closely. This will provide a more realistic assessment of this compound's potency. When comparing different 5-LO inhibitors, conducting assays both with and without a physiological concentration of HSA can provide valuable insights into how protein binding might affect their in vivo efficacy.
Q5: Are there any specific experimental conditions to be aware of when working with this compound in the presence of serum proteins?
A5: Yes, it is important to consider the following:
-
Equilibration Time: Allow for a sufficient pre-incubation period for the binding equilibrium between this compound and serum proteins to be established before initiating the enzymatic reaction.
-
Non-Specific Binding: Be mindful of potential non-specific binding of this compound to labware, which can be more pronounced for lipophilic compounds. Using low-binding plates and tubes is advisable.
-
Protein Concentration: Precisely control and report the concentration of serum protein used in your assays.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and the protein binding of its analog, Zileuton.
Table 1: this compound In Vitro Inhibitory Potency
| Assay System | IC50 (nM) | Reference |
| Recombinant Human 5-LO (cell-free) | 3.9 | [1] |
| Human Whole Blood | 52 | [1] |
Table 2: Zileuton Plasma Protein Binding (as a proxy for this compound)
| Parameter | Value | Primary Binding Protein | Reference |
| Human Plasma Protein Binding (%) | ~93% | Albumin | [2] |
Experimental Protocols
1. Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a detailed method for determining the percentage of this compound bound to plasma proteins.
-
Materials:
-
This compound
-
Human plasma (pooled, anticoagulated)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator shaker
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the human plasma with this compound to achieve the desired final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid protein denaturation.
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined empirically).
-
After incubation, carefully collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Total Concentration in Plasma Chamber] x 100
-
2. 5-Lipoxygenase (5-LO) Inhibition Assay with and without Human Serum Albumin (HSA)
This protocol allows for the direct assessment of the impact of HSA on this compound's inhibitory activity.
-
Materials:
-
Recombinant human 5-lipoxygenase (5-LO)
-
Arachidonic acid (substrate)
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Assay buffer (e.g., Tris-HCl or PBS with appropriate co-factors like ATP and CaCl2)
-
Reaction termination solution (e.g., a mixture of organic solvents)
-
HPLC or LC-MS/MS system for detecting the 5-LO product (e.g., 5-HETE or LTB4)
-
-
Procedure:
-
Prepare two sets of assay buffers: one without HSA and one containing a physiological concentration of HSA (e.g., 40 mg/mL).
-
Prepare serial dilutions of this compound in both types of assay buffers.
-
In a multi-well plate, add the 5-LO enzyme to each well.
-
Add the different concentrations of this compound (in both buffer types) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of 5-LO product formed.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value for both conditions (with and without HSA) using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for assessing protein binding and activity.
Caption: The equilibrium between bound and unbound this compound.
References
Technical Support Center: Setileuton and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setileuton in fluorescence-based assays. The information provided addresses potential interference and offers detailed experimental protocols to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, making it a therapeutic candidate for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Q2: Why might this compound interfere with fluorescence-based assays?
This compound contains a coumarin (2H-chromen-2-one) scaffold in its chemical structure. Coumarin and its derivatives are well-known fluorophores, meaning they can absorb light at one wavelength and emit it at a longer wavelength.[1][2][3] This intrinsic fluorescence, often referred to as autofluorescence in the context of an assay, can directly interfere with the fluorescent signal of the assay's reporter dye, potentially leading to inaccurate results such as false positives or false negatives.[4]
Q3: What are the common types of interference that can be observed?
There are two primary mechanisms by which a compound like this compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths used for the assay's fluorophore, leading to an artificially high signal.[4]
-
Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or absorbs the emitted light from the fluorophore. This is also known as the inner filter effect and results in an artificially low signal.[4][5]
Q4: What are the typical excitation and emission wavelengths for coumarin derivatives?
Coumarin derivatives typically absorb light in the ultraviolet to blue region of the spectrum (around 350–450 nm) and emit fluorescence in the blue to green region (around 400–550 nm).[] However, the exact excitation and emission maxima can vary significantly depending on the specific substitutions on the coumarin ring and the solvent environment.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Problem 1: Unexpectedly high or variable fluorescence signal in the presence of this compound.
This may indicate that this compound is autofluorescent under your experimental conditions.
Troubleshooting Workflow:
A workflow for troubleshooting autofluorescence from a test compound.
Solutions:
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a plate reader, scan the excitation and emission spectra of this compound to determine its fluorescent properties.
-
Specifically, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
-
Correct for Autofluorescence:
-
Background Subtraction: If this compound's fluorescence is significant, you can subtract its contribution from the total signal. This requires running parallel wells containing only this compound at the same concentrations used in the assay.
-
Use a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[8] Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can often mitigate interference.
-
Consider a Non-Fluorescent Assay: If interference is severe and cannot be corrected, consider using an alternative assay format, such as an absorbance-based or luminescence-based assay.
-
Problem 2: Unexpectedly low fluorescence signal in the presence of this compound.
This may indicate that this compound is quenching the fluorescence signal of your assay.
Troubleshooting Workflow:
References
- 1. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Setileuton Stability in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Setileuton in aqueous buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound in my aqueous buffer. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solutions is often attributed to hydrolysis, particularly of its 1,3,4-oxadiazole ring, a process that can be influenced by several factors. A similar compound, Zileuton, which also inhibits the 5-lipoxygenase pathway, is known to degrade via hydrolysis of its hydroxyurea moiety.[1] Key factors influencing stability include:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis. For Zileuton, degradation is observed in acidic conditions (below pH 2) and increases in neutral to alkaline conditions (pH > 7).[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Buffer Composition: Certain buffer species can participate in or catalyze degradation reactions.
-
Presence of Oxidizing Agents: Although hydrolysis is a primary concern, oxidation can also contribute to the degradation of similar compounds.[1]
Q2: My experimental results with this compound are inconsistent. Could buffer preparation be the issue?
A2: Yes, improper buffer preparation can significantly impact this compound's stability and lead to inconsistent results. Here are some common pitfalls to avoid:
-
Inaccurate pH Measurement: Ensure your pH meter is properly calibrated before preparing your buffer. Even small deviations in pH can alter the rate of degradation.
-
Microbial Contamination: Use sterile, high-purity water (e.g., HPLC-grade) and sterile-filter your final buffer solution, especially for long-term experiments. Microbial growth can alter the pH and introduce enzymes that may degrade this compound.
-
Improper Storage: Store your buffers at recommended temperatures (usually 2-8°C) to minimize degradation and microbial growth.
Q3: I suspect my this compound stock solution has degraded. How can I confirm this?
A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact this compound from its degradation products. By comparing a chromatogram of your current stock solution to that of a freshly prepared standard, you can identify and quantify any degradation products. An increase in the peak areas of degradation products and a corresponding decrease in the this compound peak area would confirm degradation.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH range for maintaining this compound stability in an aqueous buffer?
Q5: What type of buffer is recommended for working with this compound?
A5: Phosphate-buffered saline (PBS) at a pH between 6.0 and 7.5 is a commonly used and generally suitable buffer for many biological experiments involving small molecules. It is recommended to prepare fresh buffers and verify the pH before adding this compound. Avoid buffers with components that could react with this compound.
Q6: How does temperature affect the stability of this compound in aqueous buffers?
A6: As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures will increase the rate of hydrolysis and other degradation pathways. For the analogous compound Zileuton, studies have shown a clear temperature dependence on its degradation kinetics.[1] It is recommended to prepare this compound solutions fresh for each experiment and store any stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation. When in use, solutions should be kept on ice as much as possible.
Q7: How should I prepare and store my this compound stock solutions to maximize stability?
A7: To maximize the stability of your this compound stock solutions, follow these recommendations:
-
Solvent: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage.
-
Working Solutions: For experiments, thaw a single aliquot and dilute it into your pre-chilled aqueous buffer immediately before use. Do not store diluted aqueous solutions of this compound for extended periods.
Quantitative Data Summary
While specific quantitative degradation data for this compound is limited in published literature, the following table summarizes the degradation behavior of the analogous 5-lipoxygenase inhibitor, Zileuton, under various conditions. This data can serve as a valuable guide for handling this compound.
Table 1: pH-Rate Profile for Zileuton Degradation at 37°C
| pH | Degradation Pathway | Relative Stability |
| < 2 | Acid-catalyzed hydrolysis | Low |
| 3 - 8 | Water hydrolysis of the protonated form | Relatively High |
| > 9 | Water hydrolysis of the unprotonated form | Low |
Data adapted from Alvarez & Slade (1992).[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
- Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
- Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
- At each time point, withdraw a sample and analyze it using a suitable HPLC method (see Protocol 2).
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products, adapted from methods used for the similar compound, Zileuton.[2]
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. An isocratic or gradient elution can be used.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
2. Standard and Sample Preparation:
- Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
- Sample Solution: Dilute the samples from the forced degradation study or stability experiments with the mobile phase to an appropriate concentration.
3. Method Validation:
- The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity of the method is crucial for a stability-indicating assay and should be demonstrated by the separation of the this compound peak from all degradation product peaks.
Visualizations
References
- 1. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of a new 5-lipoxygenase inhibitor, zileuton, and its inactive N-dehydroxylated metabolite in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Setileuton-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity in cell lines during experiments with Setileuton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MK-0633) is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory processes.[2] By inhibiting 5-LO, this compound blocks the conversion of arachidonic acid into leukotrienes like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby reducing inflammatory responses.[2] It has been investigated for the treatment of inflammatory diseases such as asthma and atherosclerosis.[2][3]
Q2: Is cytotoxicity an expected effect of this compound and other 5-LO inhibitors?
Yes, cytotoxicity can be an observed effect of 5-lipoxygenase inhibitors.[4][5] Studies have shown that several 5-LO inhibitors can induce potent anti-proliferative and cytotoxic effects in various human tumor cell lines.[4][5][6] Interestingly, these effects may occur at concentrations higher than those needed to suppress 5-LO activity and can be independent of the 5-LO pathway itself.[5][6] For example, some 5-LO inhibitors have demonstrated cytotoxicity in cell lines that do not express the 5-LO enzyme.[5] Therefore, observing a cytotoxic response is not necessarily unexpected, but it requires careful characterization.
Q3: What is the difference between cytotoxicity, cytostatic effects, and apoptosis?
It is crucial to distinguish between these terms when evaluating the effects of a compound:
-
Cytotoxicity refers to the ability of a substance to cause cell death through mechanisms like necrosis or apoptosis.[7][8]
-
Cytostatic effects refer to the inhibition of cell growth and proliferation without directly causing cell death.[8]
-
Apoptosis is a form of programmed cell death, characterized by specific morphological and biochemical events like cell shrinkage, membrane blebbing, and activation of caspase enzymes.[8][9]
-
Necrosis is a form of uncontrolled cell death resulting from acute cellular injury, characterized by cell swelling and rupture of the cell membrane.[8][9]
Determining which of these processes this compound is inducing in your cell line is a key step in understanding its off-target effects.
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe a higher-than-expected level of cell death in your experiments, follow this guide to identify the cause and determine the appropriate next steps.
Caption: A troubleshooting workflow for investigating unexpected this compound-induced cytotoxicity.
Characterizing the Mechanism of Cell Death
Understanding whether this compound is causing apoptosis or necrosis is fundamental. The following table summarizes the expected outcomes of key assays for each mechanism.
| Assay | Principle | Apoptosis | Necrosis |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes.[9] | Annexin V Positive, PI Negative (Early)Annexin V Positive, PI Positive (Late) | Annexin V Negative, PI Positive |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[8] | Low LDH release (membrane intact until secondary necrosis) | High LDH release |
| Caspase-3 Activity Assay | Measures the activity of Caspase-3, a key executioner caspase in the apoptotic cascade.[10][11] | Increased Caspase-3 activity | No change in Caspase-3 activity |
| Mitochondrial Membrane Potential (MMP) | Uses fluorescent dyes (e.g., Rhodamine 123, JC-1) that accumulate in healthy mitochondria. A loss of potential is an early hallmark of apoptosis.[12][13] | Loss of mitochondrial membrane potential | MMP may remain intact initially |
| TUNEL Assay | Detects DNA fragmentation, a characteristic of late-stage apoptosis. | Positive staining | Negative staining |
Signaling Pathways
This compound's Primary Target: The 5-Lipoxygenase Pathway
This compound acts by inhibiting the 5-LO enzyme, which is responsible for producing inflammatory leukotrienes from arachidonic acid.
Caption: this compound's mechanism of action via inhibition of the 5-lipoxygenase (5-LO) enzyme.
Potential Off-Target Effect: Intrinsic Apoptosis Pathway
Several 5-LO inhibitors have been shown to induce apoptosis.[6] This often occurs via the intrinsic (mitochondrial) pathway, which can be monitored using the assays described above.
Caption: A potential pathway for this compound-induced apoptosis via mitochondrial disruption.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][14]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound. Include vehicle-only (negative) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.[8][15]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in kit for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT protocol.
-
Prepare control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.
-
Medium Background Control: Medium only, no cells.
-
-
At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)) x 100.
-
Protocol 3: Annexin V-FITC / PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC / PI apoptosis detection kit
-
Binding Buffer (1X)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating populations. Centrifuge to pellet the cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in this compound, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 7. longdom.org [longdom.org]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 12. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Interpreting unexpected results in Setileuton experiments
Welcome to the technical support center for Setileuton experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: My experiment shows a decrease in prostaglandin levels after this compound treatment. Is this expected?
A1: While this compound is a selective 5-lipoxygenase (5-LOX) inhibitor, it is possible to observe a downstream effect on prostaglandin (PG) synthesis. This is not a direct inhibition of cyclooxygenase (COX) enzymes but may be an indirect effect. Studies on similar 5-LOX inhibitors, such as Zileuton, have shown that they can interfere with arachidonic acid (AA) release, which is a common precursor for both leukotriene and prostaglandin pathways. This can lead to a reduction in PG levels. It is crucial to differentiate this from direct COX inhibition.
Q2: I am observing unexpected changes in cell viability and apoptosis in my cancer cell line experiments with this compound. Is this a known off-target effect?
A2: While the primary mechanism of this compound is the inhibition of 5-LOX, which can impact inflammatory pathways often involved in cancer progression, direct effects on cell viability and apoptosis have been observed with other 5-LOX inhibitors. For example, Zileuton has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) and can affect the viability of various cancer cell lines. These effects may be independent of 5-LOX inhibition. It is recommended to include appropriate controls to investigate if the observed effects are on-target or off-target.
Q3: I'm having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A3: The solubility of this compound can be a practical challenge. For in vitro assays, it is generally recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in your experimental medium should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. For other applications, refer to the physicochemical properties of similar compounds, but always perform solubility tests for your specific experimental conditions.
Q4: My results show an unexpected modulation of the NF-κB signaling pathway. Is this related to this compound's activity?
A4: Yes, this is a plausible off-target effect. The 5-LOX pathway and the NF-κB signaling pathway are known to be interconnected in inflammatory processes. Studies on Zileuton have demonstrated that it can weaken NF-κB signaling. This is an important consideration when interpreting data from experiments where NF-κB is a key readout.
Troubleshooting Guides
Issue 1: Inconsistent 5-LOX Inhibition or Variable IC50 Values
Possible Causes:
-
Sub-optimal Assay Conditions: The activity of 5-LOX is sensitive to calcium and ATP concentrations.
-
Sample Preparation: Improperly prepared cell lysates or tissue homogenates can contain endogenous inhibitors or interfering substances.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.
-
Reagent Degradation: Improper storage of this compound or other assay components.
Troubleshooting Steps:
-
Verify Assay Protocol: Ensure that the concentrations of co-factors like calcium and ATP are optimal for 5-LOX activity. Refer to the detailed protocol below.
-
Optimize Sample Preparation: Use fresh, ice-cold lysis buffer and ensure complete cell lysis. Centrifuge lysates at a high speed to pellet debris.
-
Confirm Solubility: Prepare a fresh stock solution of this compound in DMSO and ensure it is fully dissolved before diluting into the assay buffer. Visually inspect for any precipitation.
-
Run Positive and Negative Controls: Include a known 5-LOX inhibitor (like Zileuton) as a positive control and a vehicle control (DMSO) to ensure the assay is performing as expected.
Issue 2: Unexpected Reduction in Prostaglandin Levels
Possible Causes:
-
Off-target effect on arachidonic acid release: this compound may be limiting the availability of the precursor for both leukotriene and prostaglandin synthesis.
-
Inhibition of prostaglandin export: Some 5-LOX inhibitors have been shown to inhibit the transport of prostaglandins out of the cell.
Troubleshooting Steps:
-
Measure Arachidonic Acid Release: Perform an assay to directly measure the release of arachidonic acid from the cell membrane in the presence and absence of this compound.
-
Measure Intracellular vs. Extracellular Prostaglandin Levels: Quantify prostaglandin levels both in the cell lysate and the supernatant to determine if there is an accumulation of intracellular prostaglandins, which would suggest an inhibition of export.
-
Use a COX-2 Specific Inhibitor Control: Compare the effects of this compound to a selective COX-2 inhibitor to differentiate the mechanism of prostaglandin reduction.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Ki Value | Reference |
| Human 5-Lipoxygenase (H5-LO) | Recombinant enzyme assay | 3.9 nM (IC50) | [1] |
| Human Whole Blood (HWB) | LTB4 production | 52 nM (IC50) | [1] |
| Dog Whole Blood | LTB4 production | 21 nM (IC50) | [1] |
| hERG Channel | MK-499 displacement binding assay | 6.3 µM (Ki) | [1] |
| 12-Lipoxygenase (12-LO) | Not specified | >20 µM (Inactive) | [1] |
| 15-Lipoxygenase (15-LO) | Not specified | >20 µM (Inactive) | [1] |
| FLAP | Radioligand displacement | >20 µM (Inactive) | [1] |
Table 2: Comparative IC50 Values of Zileuton (a 5-LOX Inhibitor) on Prostaglandin Production
| Cell/System Type | Stimulant | Measured Prostaglandin | IC50 Value | Reference |
| Mouse Peritoneal Macrophages (WT) | LPS/IFNγ | PGE2 | ~10 µM | [2] |
| Mouse Peritoneal Macrophages (5-LOX KO) | LPS/IFNγ | PGE2 | 21.1 µM | [2] |
| Human Whole Blood | LPS | PGE2 | ~13 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
This protocol is a general guideline for measuring 5-LOX activity in a cell-free system.
Materials:
-
Recombinant human 5-LOX enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
DMSO for dissolving this compound
-
96-well plate
-
Plate reader capable of measuring absorbance or fluorescence, depending on the detection method.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant 5-LOX enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Immediately measure the product formation kinetically over a set period (e.g., 10-20 minutes) using a plate reader. The detection method will depend on the specific kit or protocol being used (e.g., measuring the formation of a fluorescent product).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the log of the this compound concentration to determine the IC50 value.
Protocol 2: hERG Channel Binding Assay (Radioligand Displacement)
This protocol provides a general overview of a radioligand displacement assay to assess the affinity of this compound for the hERG channel.
Materials:
-
Cell membranes from a cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
This compound
-
Radiolabeled hERG channel ligand (e.g., [3H]-astemizole or [3H]-dofetilide)
-
Binding buffer
-
Non-specific binding control (a high concentration of a known hERG binder)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a multi-tube format, combine the hERG cell membranes, the radiolabeled ligand at a fixed concentration, and the various concentrations of this compound or vehicle control.
-
For determining non-specific binding, a separate set of tubes should contain the membranes, radioligand, and the non-specific binding control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship of this compound's effects.
References
Long-term storage and stability of Setileuton solutions
This technical support center provides guidance on the long-term storage and stability of Setileuton solutions for researchers, scientists, and drug development professionals. The information is based on established principles of pharmaceutical stability and data from related compounds, such as Zileuton, a structurally similar 5-lipoxygenase inhibitor. It is crucial to perform specific stability studies for your particular formulation and storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution | The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. | Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the stock solution or storing it at a slightly higher temperature (if stability data permits). Always ensure the solution is clear before use. |
| Change in color (e.g., yellowing) | This may indicate chemical degradation of the this compound molecule. Oxidation is a common degradation pathway for many pharmaceutical compounds. | Do not use the solution. Prepare a fresh solution and consider adding an antioxidant to the formulation if compatible. Store future solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). |
| Decrease in potency or unexpected experimental results | The active pharmaceutical ingredient (API) may have degraded over time due to factors like hydrolysis, oxidation, or photolysis. | Verify the concentration of the solution using a validated analytical method, such as HPLC. If degradation is confirmed, prepare a fresh solution. Review storage conditions and handling procedures to minimize degradation. |
| Cloudiness or turbidity | This could be due to microbial contamination or the formation of insoluble degradation products. | Discard the solution immediately. Ensure sterile filtering techniques are used when preparing solutions for long-term storage. Consider adding a bacteriostatic agent if appropriate for the intended use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: While specific data for this compound is limited, based on general stability principles for similar compounds, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon thawing.
Q2: What solvents are suitable for preparing this compound solutions for long-term storage?
A2: The choice of solvent will depend on the intended application. For in vitro experiments, DMSO is a common solvent for initial stock solutions. For in vivo studies, formulations may involve co-solvents like PEG400, ethanol, and water. The stability of this compound can be highly dependent on the solvent system and pH. It is advisable to consult the supplier's technical data sheet or perform preliminary stability studies in your chosen vehicle.
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of the related compound Zileuton, the primary degradation pathway is likely hydrolysis of the N-hydroxyurea moiety.[1] This degradation is influenced by pH and temperature.[1] Oxidation is another potential degradation pathway that can be accelerated by exposure to air and light.[1]
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of compounds similar to this compound is known to be pH-dependent. For Zileuton, degradation is observed at both acidic and alkaline pH.[1] Specifically, acid-catalyzed hydrolysis occurs at pH values below 2, while hydrolysis of the unprotonated form occurs at pH values greater than 9.[1] The most stable pH range for Zileuton is between 3 and 8.[1] It is reasonable to assume a similar pH-stability profile for this compound.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of a drug solution.[2][3][4] This method should be able to separate the intact drug from its degradation products. Other methods like UV-Vis spectrophotometry can be used to check for changes in absorbance, which may indicate degradation, but this is less specific than HPLC.[5][6]
Quantitative Data Summary
The following table summarizes the pH-dependent degradation pathways of Zileuton, which may be analogous to this compound.[1]
| pH Range | Primary Degradation Pathway | Key Degradation Products |
| 0 - 2 | Acid-catalyzed hydrolysis, Parallel decomposition | Hydroxylamine derivative, Alcohol derivative |
| 2 - 6 | Water hydrolysis of the protonated form, Hydrolysis of oximes | Hydroxylamine derivative, Ketone derivative |
| > 7 | Air oxidation, Water hydrolysis of the unprotonated form | Isomeric oximes |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your equipment and this compound formulation.
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products to assess its stability in solution over time.
2. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable buffer components
- This compound reference standard
- Forced degradation samples (acid, base, peroxide, heat, light)
3. Method Development:
- Mobile Phase Selection: Start with a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
- Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer. This is typically the wavelength used for detection.
- Column Selection: A C18 column is a good starting point for many small molecules.
- Flow Rate: A flow rate of 1.0 mL/min is common.
- Injection Volume: Typically 10-20 µL.
4. Forced Degradation Study:
- To ensure the method is stability-indicating, perform forced degradation studies.
- Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl.
- Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH.
- Oxidation: Treat this compound solution with 3% hydrogen peroxide.
- Thermal Degradation: Heat the this compound solution.
- Photodegradation: Expose the this compound solution to UV light.
- Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.
5. Validation:
- Once the method is developed, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
6. Stability Study:
- Prepare the this compound solution in the desired formulation and store it under the intended long-term storage conditions.
- At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot of the solution and analyze it using the validated HPLC method.
- Quantify the amount of this compound remaining and any major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound based on Zileuton data.
References
- 1. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Setileuton and Zileuton for 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent 5-lipoxygenase (5-LO) inhibitors: Setileuton (MK-0633) and Zileuton (Zyflo®). The information presented herein is curated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds for therapeutic and research applications.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LO) pathway is a critical inflammatory cascade responsible for the production of leukotrienes, potent lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. Inhibition of the 5-LO enzyme is a key therapeutic strategy to mitigate the pro-inflammatory effects of leukotrienes. Both this compound and Zileuton are direct inhibitors of 5-LO, however, they possess distinct pharmacological profiles.
Mechanism of Action
Both this compound and Zileuton directly inhibit the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, they effectively suppress the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Zileuton is characterized as a redox-active iron chelator, interacting with the non-heme iron atom within the active site of the 5-LO enzyme.[1][2] this compound's mechanism is also centered on direct inhibition of the 5-LO enzyme.[3]
Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and Zileuton based on available experimental data. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of this compound and Zileuton in 5-LO Inhibition
| Compound | Assay Type | Species | IC50 | Reference |
| This compound | Recombinant Human 5-LO (H5-LO) | Human | 3.9 nM | [3] |
| Human Whole Blood (HWB) Assay (LTB4 production) | Human | 52 nM | [3] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | Rat | 0.5 µM | [4] |
| Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | Rat | 0.3 µM | [4] | |
| Human Polymorphonuclear Leukocytes (PMNL) (LTB4 biosynthesis) | Human | 0.4 µM | [4] | |
| Human Whole Blood (HWB) Assay (LTB4 biosynthesis) | Human | 0.9 µM | [4] | |
| Murine Macrophage Cell Line J774 (PGE2 production) | Murine | 1.94 µM | 7 | |
| Elicited Murine Peritoneal Macrophages (PGE2 production) | Murine | 5.79 µM | 7 |
Table 2: Selectivity Profile of this compound and Zileuton
| Compound | Target | Activity | Reference |
| This compound | 12-Lipoxygenase (12-LO) | >20 µM (inactive) | [3] |
| 15-Lipoxygenase (15-LO) | >20 µM (inactive) | [3] | |
| 5-LO-Activating Protein (FLAP) | >20 µM (inactive) | [3] | |
| Zileuton | Platelet 12-Lipoxygenase | Little to no inhibition up to 100 µM | [4] |
| Soybean and Rabbit Reticulocyte 15-Lipoxygenase | Little to no inhibition up to 100 µM | [4] | |
| Sheep Seminal Vesicle Cyclooxygenase | Little to no inhibition up to 100 µM | [4] |
Pharmacokinetic Properties
Table 3: Pharmacokinetic Parameters of this compound and Zileuton
| Parameter | This compound | Zileuton | Reference |
| Bioavailability (F) | Rat: 66% (20 mg/kg po), Dog: 64% (4 mg/kg po), Rhesus Monkey: 54% (4 mg/kg po) | Not explicitly stated, but orally active | [3] |
| Half-life (t1/2) | Rat: 3.3 h (20 mg/kg po), Dog: 5.3 h (4 mg/kg po), Rhesus Monkey: 3.6 h (4 mg/kg po) | Not explicitly stated in the provided preclinical data | [3] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated | ~1.7 hours (oral administration) | [5] |
| Protein Binding | Not explicitly stated | 93% (primarily to albumin) | [5] |
| Metabolism | Not explicitly stated | Primarily hepatic (CYP1A2, 2C9, 3A4) | [5] |
| Excretion | Not explicitly stated | Primarily renal (as metabolites) | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for evaluating 5-LO inhibitors.
Caption: The 5-Lipoxygenase pathway and the point of inhibition for this compound and Zileuton.
Caption: A generalized workflow for the preclinical evaluation of 5-LO inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies commonly employed in the evaluation of 5-LO inhibitors, based on the reviewed literature.
Recombinant Human 5-LO (H5-LO) Enzyme Assay
This assay directly measures the inhibitory effect of a compound on the purified 5-LO enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase expressed in a suitable system (e.g., insect cells).
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay typically measures the formation of 5-HPETE or its downstream products. This can be done by various methods, including spectrophotometry (measuring the increase in absorbance at 234 nm due to the formation of a conjugated diene) or by chromatographic techniques (HPLC) to separate and quantify the products.
-
Procedure Outline:
-
The recombinant 5-LO enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or Zileuton) in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product formed is quantified.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
Human Whole Blood (HWB) Assay for LTB4 Production
This ex vivo assay assesses the inhibitor's ability to suppress leukotriene production in a more physiologically relevant matrix.
-
Sample: Freshly drawn human whole blood, typically anticoagulated with heparin.
-
Stimulant: A calcium ionophore such as A23187 is commonly used to stimulate the 5-LO pathway in leukocytes within the whole blood.
-
Assay Principle: The assay measures the amount of LTB4 produced by leukocytes in the whole blood following stimulation, in the presence and absence of the inhibitor.
-
Procedure Outline:
-
Aliquots of whole blood are pre-incubated with different concentrations of the test inhibitor.
-
The blood is then stimulated with a calcium ionophore to induce LTB4 synthesis.
-
After a specific incubation period, the reaction is stopped, often by centrifugation to separate plasma.
-
The concentration of LTB4 in the plasma is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is determined by plotting the percentage of LTB4 inhibition against the inhibitor concentration.
-
Conclusion
Both this compound and Zileuton are potent inhibitors of the 5-lipoxygenase enzyme, representing a valuable class of anti-inflammatory agents. Based on the available data, this compound appears to exhibit significantly higher in vitro potency compared to Zileuton in both enzymatic and whole blood assays. Furthermore, this compound has demonstrated a favorable selectivity profile.
The selection of an appropriate 5-LO inhibitor for research or clinical development will depend on a multitude of factors including the specific application, desired potency, and pharmacokinetic profile. This guide provides a foundational comparison to aid in this decision-making process. Further direct comparative studies are warranted to provide a more definitive assessment of the relative performance of these two compounds.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Setileuton Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Setileuton's performance in cellular target engagement assays against alternative 5-lipoxygenase (5-LO) pathway inhibitors. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
This compound (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma and inflammatory bowel disease. Validating that a compound like this compound reaches and interacts with its intended target, 5-LO, within a cellular environment is a critical step in drug development. This guide outlines and compares common methodologies for confirming the cellular target engagement of this compound.
Comparison of Cellular Potency: this compound vs. Alternatives
To objectively assess this compound's efficacy in a cellular context, its performance is compared against Zileuton, the only currently marketed 5-LO inhibitor, and MK-886, a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is an essential partner protein for 5-LO activity.[1][2][3] The most relevant cellular assay for this pathway is the inhibition of leukotriene B4 (LTB4) production in human whole blood, as it represents a physiologically relevant environment.
| Compound | Target | Assay | IC50 (nM) |
| This compound (MK-0633) | 5-Lipoxygenase (5-LO) | Human Whole Blood LTB4 Production | 52[1] |
| Zileuton | 5-Lipoxygenase (5-LO) | Human Whole Blood LTB4 Production | 900[2] |
| MK-886 | 5-LO Activating Protein (FLAP) | Human Whole Blood LTB4 Production | 1100[3][4] |
Note: IC50 values are compiled from different sources and should be considered as representative potencies. Direct head-to-head studies may yield slightly different absolute values but are expected to maintain the relative potency trend.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the 5-lipoxygenase signaling pathway and the general workflows for the experimental protocols described in this guide.
References
Setileuton: A Comparative Analysis of its Cross-reactivity with other Lipoxygenases
For Researchers, Scientists, and Drug Development Professionals
Setileuton (also known as MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators implicated in various respiratory diseases, making 5-LO a significant therapeutic target.[1][3] This guide provides a comparative analysis of this compound's cross-reactivity with other lipoxygenase isoforms, presenting supporting experimental data and detailed methodologies.
Executive Summary
Experimental data demonstrates that this compound is a highly selective inhibitor of 5-lipoxygenase. It shows potent inhibition of 5-LO activity in both purified enzyme and whole blood assays. In contrast, this compound exhibits negligible inhibitory activity against other related enzymes, namely 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO), at concentrations significantly higher than its 5-LO inhibitory concentration. This high selectivity profile distinguishes this compound as a precise pharmacological tool for studying the 5-LO pathway and as a promising therapeutic agent with a potentially reduced risk of off-target effects.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against various lipoxygenase isoforms and the 5-lipoxygenase-activating protein (FLAP).
| Target Enzyme/Protein | This compound IC50 / Activity | Reference Compound | Reference Compound IC50 |
| Human 5-Lipoxygenase (recombinant) | 3.9 nM | Zileuton | 0.3 - 0.5 µM |
| Human Whole Blood (LTB4 biosynthesis) | 52 nM | Zileuton | 0.9 µM |
| 12-Lipoxygenase | >20 µM (inactive) | Zileuton | >100 µM (little to no inhibition) |
| 15-Lipoxygenase | >20 µM (inactive) | Zileuton | >100 µM (little to no inhibition) |
| 5-Lipoxygenase-Activating Protein (FLAP) | >20 µM (inactive) | - | - |
Data for this compound is derived from a study by Ducharme et al. (2010)[1]. Data for Zileuton is from Carter et al. (1991)[4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene biosynthesis pathway and a general workflow for assessing lipoxygenase inhibition.
Caption: Inhibition of 5-Lipoxygenase by this compound in the Leukotriene Pathway.
Caption: General workflow for determining lipoxygenase inhibitory activity.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds against different lipoxygenase isoforms.
5-Lipoxygenase Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in human whole blood stimulated with a calcium ionophore.
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: LTB4 production is stimulated by the addition of a calcium ionophore, such as A23187, and the samples are incubated for a further period (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and adding a precipitating agent. Plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of LTB4 production (IC50) is calculated from the dose-response curve.
12-Lipoxygenase and 15-Lipoxygenase Inhibition Assays (Spectrophotometric)
These assays determine the inhibitory effect of a compound on the activity of 12-LO or 15-LO by measuring the formation of conjugated dienes from a suitable fatty acid substrate.
-
Enzyme and Substrate Preparation: A solution of purified 12-lipoxygenase (e.g., from platelets) or 15-lipoxygenase (e.g., from soybean or rabbit reticulocytes) is prepared in a suitable buffer (e.g., Tris-HCl or borate buffer). A solution of the substrate, such as arachidonic acid or linoleic acid, is also prepared.
-
Assay Reaction: The assay is performed in a quartz cuvette. The reaction mixture contains the buffer, the lipoxygenase enzyme, and the test compound (this compound) or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement: The formation of the hydroperoxy fatty acid product, which contains a conjugated diene system, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
5-Lipoxygenase-Activating Protein (FLAP) Activity Assay (Radioligand Binding)
This assay assesses the ability of a compound to interfere with the binding of a known FLAP ligand.
-
Membrane Preparation: Membranes are prepared from cells expressing FLAP, such as human polymorphonuclear leukocytes (PMNLs).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled FLAP ligand (e.g., [3H]MK-886) in the presence of various concentrations of the test compound (this compound) or vehicle.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled FLAP ligand) from the total binding. The ability of the test compound to displace the radioligand is determined, and the concentration that causes 50% inhibition of binding (IC50) is calculated.
Conclusion
This compound demonstrates a remarkable selectivity for 5-lipoxygenase over other lipoxygenase isoforms such as 12-LO and 15-LO, as well as the 5-lipoxygenase-activating protein. This high degree of specificity, supported by quantitative in vitro data, underscores its potential as a targeted therapeutic agent for inflammatory conditions driven by the 5-LO pathway, such as asthma and other respiratory diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of lipoxygenase inhibitors in a research and drug development setting.
References
Setileuton's Selectivity Profile Against Cyclooxygenase Enzymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setileuton (MK-0633) is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in various inflammatory diseases.[1][2] In the landscape of anti-inflammatory drug development, understanding the selectivity profile of a compound against related enzymes is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of this compound's selectivity against the cyclooxygenase (COX) enzymes, COX-1 and COX-2, in relation to other established non-steroidal anti-inflammatory drugs (NSAIDs).
While direct inhibitory data for this compound against COX-1 and COX-2 is not extensively available in public literature, its high selectivity for 5-LOX strongly suggests minimal interaction with the COX pathway. This is supported by data from the structurally related 5-LOX inhibitor, zileuton, which has been shown to have negligible inhibitory effects on COX enzymes.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2. For this compound, the anticipated values are based on the observed activity of the closely related 5-LOX inhibitor, zileuton, which displays little to no inhibition of cyclooxygenase at concentrations up to 100 µM.[3]
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 5-LOX Inhibitor | >100 (inferred) | >100 (inferred) | N/A |
| Zileuton | 5-LOX Inhibitor | >100 | >100 | N/A |
| Ibuprofen | Non-selective NSAID | 13 | 370 | ~0.035 |
| Celecoxib | COX-2 Selective Inhibitor | 14.2 | 0.42 | ~33.8 |
Note: A higher IC50 value indicates lower inhibitory potency. A higher selectivity ratio (COX-1/COX-2) indicates greater selectivity for COX-2. Data for comparator compounds are compiled from various sources. The values for this compound are inferred based on the properties of zileuton.
Signaling Pathway Context
The metabolism of arachidonic acid is a critical inflammatory pathway. 5-LOX and COX enzymes represent two distinct branches of this pathway, leading to the production of leukotrienes and prostaglandins, respectively. This compound's high selectivity for 5-LOX indicates that it specifically targets the leukotriene-mediated inflammatory cascade, with minimal impact on prostaglandin synthesis.
Caption: Arachidonic acid metabolism via 5-LOX and COX pathways.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro enzyme assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.
1. Enzyme Preparation:
-
COX-1: Typically sourced from ram seminal vesicles or recombinant systems.
-
COX-2: Typically human recombinant enzyme expressed in a suitable system (e.g., insect cells).
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add co-factors such as hematin and a reducing agent (e.g., glutathione or hydroquinone).
-
Add the COX-1 or COX-2 enzyme to the buffer.
3. Incubation with Inhibitor:
-
Add various concentrations of the test compound (e.g., this compound, celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO) to the enzyme mixture.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
4. Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
5. Reaction Termination and Product Measurement:
-
After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid like HCl or formic acid).
-
Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for a typical in vitro COX inhibition assay.
Conclusion
The available evidence strongly supports that this compound is a highly selective inhibitor of 5-lipoxygenase with negligible activity against COX-1 and COX-2 enzymes. This selectivity profile distinguishes it from traditional NSAIDs and COX-2 selective inhibitors, suggesting a therapeutic mechanism of action that is focused on the leukotriene pathway. For researchers and drug developers, this high degree of selectivity implies a lower likelihood of the gastrointestinal and cardiovascular side effects commonly associated with COX inhibition. Further direct experimental validation of this compound's IC50 values against COX-1 and COX-2 would definitively confirm this profile.
References
In Vitro Hepatotoxicity Profile: A Comparative Analysis of Setileuton and Zileuton
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro hepatotoxicity of two 5-lipoxygenase (5-LOX) inhibitors, Setileuton and Zileuton. This analysis is based on available preclinical and clinical data to inform early-stage drug safety assessment.
Zileuton, an established treatment for asthma, is known for its potential hepatotoxicity, which has limited its clinical application. This compound (MK-0633), a newer entrant in the same class, has also faced scrutiny regarding its liver safety profile. This guide synthesizes the current understanding of the hepatotoxic potential of both compounds, drawing from in vitro studies and clinical findings to provide a comparative overview.
Comparative Summary of Hepatotoxicity Data
While direct comparative in vitro studies are not extensively available in the public domain, a review of existing clinical and preclinical data provides insights into the relative hepatotoxic risk of this compound and Zileuton.
| Parameter | This compound (MK-0633) | Zileuton |
| Clinical Liver Signal | Dose-dependent increases in ALT and AST observed in clinical trials, leading to study termination.[1] | Well-documented elevation of serum aminotransferases (ALT/AST) in a percentage of patients, requiring regular monitoring.[2][3][4][5][6] |
| In Vitro Cytotoxicity Data | Publicly available in vitro cytotoxicity data (e.g., IC50 in hepatic cell lines) is limited. | In vitro studies have demonstrated cytotoxicity, linked to the formation of reactive metabolites.[7] |
| Known Hepatotoxic Metabolites | Information on specific hepatotoxic metabolites is not widely available in published literature. | Formation of 2-acetylbenzothiophene (2-ABT), a reactive metabolite, has been shown to be a key factor in its hepatotoxicity.[7] |
Experimental Protocols for In Vitro Hepatotoxicity Assessment
Standard in vitro assays are crucial for evaluating the potential hepatotoxicity of 5-lipoxygenase inhibitors. Below are representative protocols that can be employed.
Cell Viability Assays in HepG2 Cells
The HepG2 human hepatoma cell line is a commonly used model for in vitro toxicology screening.
-
Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, they are treated with a range of concentrations of this compound or Zileuton for 24 to 72 hours.
-
Viability Assessment: Cell viability can be determined using various methods:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of tetrazolium salt (MTT) to formazan.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
ATP Assay: Measures intracellular ATP levels, which correlate with cell viability.
-
Primary Human Hepatocyte Cytotoxicity Studies
Primary human hepatocytes (PHH) are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.
-
Cell Culture: Cryopreserved or fresh primary human hepatocytes are thawed and plated on collagen-coated plates in specialized hepatocyte culture medium.
-
Compound Incubation: After stabilization, hepatocytes are incubated with various concentrations of the test compounds (this compound or Zileuton) for a defined period (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Cell Viability: Assessed using methods similar to those for HepG2 cells (ATP content, LDH leakage).
-
Enzyme Leakage: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.
-
Reactive Oxygen Species (ROS) Production: Cellular oxidative stress can be quantified using fluorescent probes.
-
Mitochondrial Toxicity: Assessed by measuring changes in mitochondrial membrane potential.
-
Signaling Pathways and Mechanisms of Hepatotoxicity
The hepatotoxicity of Zileuton is understood to be mechanism-based, involving metabolic activation. While the specific mechanisms for this compound are less clear from public data, the known pathways for Zileuton provide a framework for investigation.
Zileuton-Induced Hepatotoxicity Pathway
Zileuton undergoes bioactivation in the liver, primarily by cytochrome P450 enzymes, to form reactive metabolites. A key metabolite, 2-acetylbenzothiophene (2-ABT), is further metabolized to a reactive intermediate that can covalently bind to cellular macromolecules, leading to cellular stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[7]
Caption: Proposed metabolic pathway for Zileuton-induced hepatotoxicity.
General Experimental Workflow for In Vitro Hepatotoxicity Testing
The following diagram illustrates a typical workflow for assessing the hepatotoxic potential of a compound in vitro.
Caption: General workflow for in vitro hepatotoxicity assessment.
References
- 1. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pattern of zileuton-associated liver injury: results of a 12-month study in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zileuton - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene Synthesis Inhibition: Setileuton (5-LO Inhibitor) vs. FLAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
This guide provides a comparative analysis of two key strategies for inhibiting the leukotriene biosynthetic pathway: direct inhibition of 5-lipoxygenase (5-LO) with Setileuton and inhibition of the 5-lipoxygenase-activating protein (FLAP). Due to the absence of direct head-to-head in vivo studies, this comparison synthesizes data from separate preclinical and clinical studies to highlight the distinct and overlapping pharmacological profiles of these inhibitor classes.
Introduction: Targeting the Leukotriene Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][2] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) and its essential accessory, 5-lipoxygenase-activating protein (FLAP).[3] These molecules are implicated in the pathophysiology of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular conditions.[4][5]
Inhibition of this pathway can be achieved at two primary upstream points:
-
Direct 5-LO Inhibition: Compounds like this compound directly bind to and inhibit the 5-LO enzyme, preventing the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all subsequent leukotrienes.[3][6]
-
FLAP Inhibition: FLAP inhibitors, such as GSK2190915, bind to FLAP.[4][7] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO.[5][8] By inhibiting FLAP, these drugs prevent 5-LO from accessing its substrate, thereby halting leukotriene synthesis.[4]
This guide focuses on this compound as the representative 5-LO inhibitor and the well-characterized compound GSK2190915 as the representative FLAP inhibitor.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the leukotriene biosynthesis pathway and the distinct mechanisms of action for 5-LO and FLAP inhibitors.
Comparative Performance Data
The following tables summarize key in vitro and in vivo pharmacological data for this compound and the FLAP inhibitor GSK2190915, compiled from separate studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound (MK-0633) | Human 5-LO | Recombinant human 5-LO enzyme activity | 3.9 nM | [6] |
| Cellular Activity | LTB4 production in human whole blood | 52 nM | [3][6] | |
| GSK2190915 | FLAP | FLAP binding affinity | 2.6 nM | [9] |
| Cellular Activity | LTB4 production in human whole blood | EC50 of 85-89 nM | [10] |
Table 2: Preclinical In Vivo Pharmacokinetics & Pharmacodynamics
| Compound | Species | Dose & Route | Bioavailability (F) | Half-life (t½) | PD Endpoint & Result | Reference |
| This compound (MK-0633) | Rat | 20 mg/kg, p.o. | 66% | 3.3 h | Not specified | [3] |
| Dog | 4 mg/kg, p.o. | 64% | 5.3 h | >98% inhibition of ex vivo LTB4 up to 6h | [3] | |
| GSK2190915 | Dog | Single/repeat oral | Not specified | Not specified | Dose-dependent inhibition of LTB4 in blood | [11] |
| Rabbit | IV administration | N/A | Not specified | Concentration-dependent reduction in LTB4 | [11] |
Table 3: Clinical Efficacy & Biomarker Modulation (Asthma Models)
| Compound | Study Population | Dose | Key Finding | Reference |
| This compound | Asthma | Not specified | Selected for clinical development for respiratory diseases | [3] |
| GSK2190915 | Mild Asthmatics (allergen challenge) | 100 mg, q.d. | Attenuated early and late asthmatic responses; reduced sputum eosinophils and LTB4. | [12] |
| GSK2190915 | Asthmatics with high sputum neutrophils | 100 mg, q.d. | >90% suppression of sputum LTB4 and urine LTE4; no significant effect on sputum neutrophil counts. | [13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing data. Below are representative protocols for key experiments cited in the development of these inhibitors.
Protocol 1: Human Whole Blood (HWB) LTB4 Production Assay (Ex Vivo/In Vitro)
This assay is a standard method to determine the cellular potency of leukotriene synthesis inhibitors.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of blood are pre-incubated with varying concentrations of the test compound (this compound or a FLAP inhibitor) or vehicle for a specified time at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187), which activates 5-LO translocation.[3]
-
Reaction Termination: The reaction is stopped by placing the samples on ice and adding a chelating agent like EDTA.
-
Sample Processing: Plasma is separated by centrifugation.
-
Quantification: Leukotriene B4 (LTB4) levels in the plasma are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of LTB4 production (IC50) is calculated from the dose-response curve.[3]
Protocol 2: In Vivo Pharmacodynamic Assessment in Dogs
This protocol describes how the in vivo effect of an inhibitor is measured after oral administration, a key step in preclinical development.
Methodology:
-
Animal Model: Beagle dogs are commonly used for their translational value in leukotriene biology.[3]
-
Dosing: Animals are administered a single oral dose of the test compound (e.g., 2 mg/kg of this compound) or placebo.[3]
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., pre-dose, 1, 2, 4, 6, 8, 24 hours).
-
Ex Vivo Stimulation: At each time point, an aliquot of whole blood is immediately stimulated with a calcium ionophore, as described in Protocol 1, to induce maximal LTB4 synthesis capacity.
-
LTB4 Quantification: Plasma LTB4 levels are measured.
-
Pharmacokinetic Analysis: Plasma concentrations of the drug are measured at each time point from a separate aliquot of blood to establish a PK/PD relationship.
-
Data Analysis: The percentage inhibition of LTB4 production at each time point is calculated relative to the pre-dose or placebo control values.[3]
Protocol 3: Clinical Allergen Challenge Study in Asthmatics
This protocol is used to evaluate the efficacy of a drug in a controlled clinical setting that mimics an asthma exacerbation.
Methodology:
-
Patient Population: Subjects with mild, stable asthma are recruited.[12]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often used. Each patient receives the drug (e.g., GSK2190915 100 mg daily for 5 days) and placebo during different treatment periods, separated by a washout period.[12]
-
Allergen Challenge: On a specified day of treatment (e.g., Day 3), patients inhale a nebulized allergen to which they are sensitive, inducing a controlled asthmatic response.[12]
-
Efficacy Endpoints:
-
Lung Function: Forced expiratory volume in one second (FEV1) is measured repeatedly post-challenge to assess the early asthmatic response (EAR, 0-2 hours) and the late asthmatic response (LAR, 4-10 hours).[12]
-
Biomarkers: Sputum is induced (e.g., on Day 4) to measure inflammatory cells (e.g., eosinophils, neutrophils) and leukotriene levels (e.g., LTB4).[12] Urine is collected to measure the stable metabolite LTE4.[13]
-
-
Safety Monitoring: Adverse events, vital signs, and ECGs are monitored throughout the study.
-
Data Analysis: The effect of the drug on the allergen-induced fall in FEV1 and on inflammatory biomarkers is compared to the placebo response.
Summary and Conclusion
Both this compound (a 5-LO inhibitor) and FLAP inhibitors (like GSK2190915) effectively block the production of all leukotrienes (LTB4 and cysteinyl leukotrienes) by targeting the pathway at critical upstream points.
-
Mechanism: this compound acts directly on the 5-LO enzyme, while FLAP inhibitors prevent the necessary protein-protein interaction and substrate transfer between FLAP and 5-LO.
-
Potency: Both classes of inhibitors demonstrate high in vitro potency in the low nanomolar range.
-
In Vivo Efficacy: Preclinical data for both this compound and FLAP inhibitors show robust, dose-dependent inhibition of leukotriene production in vivo following oral administration.
-
Clinical Potential: Clinical studies with FLAP inhibitors have confirmed potent biomarker suppression (>90% reduction in LTB4/LTE4) and have shown efficacy in attenuating asthmatic responses to allergen challenge.[12][13] While specific clinical efficacy data for this compound is less detailed in the public domain, its selection for clinical development underscores its therapeutic potential.[3]
The choice between a 5-LO and a FLAP inhibitor in drug development may depend on subtle differences in pharmacokinetics, off-target effects, and specific disease contexts. This guide provides a foundational comparison based on available data to aid researchers in navigating the landscape of leukotriene synthesis inhibition.
References
- 1. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD5718 [openinnovation.astrazeneca.com]
- 12. | BioWorld [bioworld.com]
- 13. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro IC50 of Setileuton with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Setileuton, a potent and selective 5-lipoxygenase (5-LO) inhibitor, focusing on the correlation between its in vitro inhibitory concentration (IC50) and its in vivo efficacy. Data for the well-established 5-LO inhibitor, Zileuton, is included for comparative purposes. This document is intended to offer an objective overview supported by experimental data to aid in research and drug development decisions.
Introduction
This compound (MK-0633) is a selective inhibitor of the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1] The clinical utility of 5-LO inhibitors is predicated on their ability to suppress leukotriene production in vivo. A key aspect of preclinical drug development is establishing a correlation between in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50), and in vivo efficacy. This guide examines the available data for this compound in this context, with Zileuton serving as a benchmark.
Data Presentation: In Vitro Potency and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and Zileuton, providing a basis for comparing their pharmacological profiles.
Table 1: In Vitro IC50 Values for this compound and Zileuton
| Compound | Assay System | IC50 | Reference |
| This compound | Recombinant Human 5-LO (H5-LO) | 3.9 nM | [1] |
| Human Whole Blood (HWB) LTB4 Assay | 52 nM | [1] | |
| Dog Whole Blood LTB4 Assay | 21 nM | [1] | |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 µM (500 nM) | [1] |
| Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | 0.3 µM (300 nM) | [1] | |
| Human Polymorphonuclear Leukocytes (PMNL) (LTB4 biosynthesis) | 0.4 µM (400 nM) | [1] | |
| Human Whole Blood (HWB) LTB4 Assay | 0.9 µM (900 nM) | [1] |
Table 2: In Vivo Efficacy of this compound and Zileuton
| Compound | Animal Model/Clinical Setting | Dose | Efficacy Endpoint | Outcome | Reference |
| This compound | Dog PK/PD Model | 2 mg/kg, oral | Inhibition of ex vivo LTB4 production | >98% inhibition up to 6 hours | [1] |
| Zileuton | Dog Model | 0.5 - 5 mg/kg, oral | Inhibition of ex vivo blood LTB4 biosynthesis | Rapid and sustained inhibition, correlated with pharmacokinetics | [1] |
| Rat Model | 2 mg/kg, oral | Ex vivo LTB4 biosynthesis | ED50 of 2 mg/kg | [1] | |
| Patients with Chronic Asthma | 600 mg, four times daily | Improvement in FEV1, reduction in asthma exacerbations | Significant improvement in asthma control | [2][3] | |
| Patients with COPD Exacerbations | 600 mg, four times daily | Hospital length of stay, treatment failure | No significant difference compared to placebo | [4] |
Correlation between In Vitro IC50 and In Vivo Efficacy
A direct statistical correlation for this compound's in vitro IC50 and its in vivo efficacy has not been formally published. However, the available data allows for a strong inferential correlation. The potent in vitro IC50 of this compound in the dog whole blood assay (21 nM) is consistent with the profound and sustained inhibition of LTB4 production observed in dogs following a 2 mg/kg oral dose. This suggests that the in vitro whole blood assay is a reliable predictor of in vivo pharmacological activity for this compound.
For 5-lipoxygenase inhibitors in general, establishing a clear in vitro-in vivo correlation (IVIVC) can be challenging due to factors such as plasma protein binding, metabolism, and tissue distribution. However, whole blood assays are considered more physiologically relevant than cell-free or isolated enzyme assays as they account for cell permeability and plasma protein binding, thus often providing a better prediction of in vivo potency.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro IC50 Determination: Human Whole Blood (HWB) Leukotriene B4 (LTB4) Assay
This assay measures the potency of a compound in inhibiting the production of LTB4 in a physiologically relevant matrix.
Protocol:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period (e.g., 30-60 minutes) at 37°C.
-
Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then collected and stored frozen until analysis.
-
LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). Commercial ELISA kits are widely available for this purpose.
-
Data Analysis: The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Efficacy Assessment: Ex Vivo Leukotriene B4 (LTB4) Inhibition in a Dog Model
This model assesses the in vivo pharmacological effect of a compound by measuring its ability to inhibit LTB4 production in blood samples taken from treated animals.
Protocol:
-
Animal Dosing: Beagle dogs are administered the test compound (e.g., this compound) orally at a specified dose.
-
Blood Sampling: Blood samples are collected into heparinized tubes at various time points before and after drug administration.
-
Ex Vivo Stimulation: Aliquots of the collected whole blood are stimulated with a calcium ionophore (e.g., A23187) in a similar manner to the in vitro assay to induce LTB4 production.
-
Sample Processing and Analysis: The stimulated blood samples are processed to separate plasma, and LTB4 levels are quantified using a validated immunoassay.
-
Data Analysis: The percentage inhibition of LTB4 production at each post-dose time point is calculated relative to the pre-dose baseline. This provides a measure of the in vivo target engagement and duration of action of the compound.
Mandatory Visualizations
Signaling Pathway of 5-Lipoxygenase
The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound and Zileuton.
Caption: The 5-Lipoxygenase (5-LO) signaling pathway and the inhibitory action of this compound and Zileuton.
Experimental Workflow for In Vitro IC50 Determination
The following diagram outlines the workflow for determining the in vitro IC50 of a 5-LO inhibitor.
Caption: Workflow for the in vitro determination of IC50 for a 5-LO inhibitor in human whole blood.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates the workflow for assessing the in vivo efficacy of a 5-LO inhibitor.
Caption: Workflow for the in vivo assessment of a 5-LO inhibitor's efficacy in a dog model.
Conclusion
The available preclinical data for this compound demonstrates a strong correlation between its potent in vitro inhibition of 5-lipoxygenase in a whole blood matrix and its in vivo efficacy in a relevant animal model. The in vitro IC50 in the dog whole blood assay is a good predictor of the in vivo pharmacological response. When compared to Zileuton, this compound exhibits significantly greater in vitro potency. This comprehensive analysis, including detailed experimental workflows and a clear visualization of the underlying signaling pathway, provides valuable insights for researchers and professionals in the field of drug development for inflammatory diseases. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound in human diseases.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Setileuton: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions necessitates a cautious approach based on general best practices for potent pharmaceutical compounds. Researchers, scientists, and drug development professionals handling Setileuton must observe stringent disposal protocols to ensure laboratory and environmental safety. Due to the lack of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general principles for the disposal of potent, biologically active research chemicals, drawing parallels from similar compounds like Zileuton, another 5-lipoxygenase inhibitor.
Core Principles for this compound Disposal
As a potent research compound, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is paramount. The following steps provide a procedural framework for the safe handling and disposal of this compound.
Pre-Disposal Handling and Storage
Proper handling and segregation of this compound waste are critical preliminary steps to ensure safe disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for different types of this compound waste:
-
Unused or expired pure this compound powder.
-
Aqueous and organic solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Step-by-Step Disposal Protocol
-
Deactivation (if applicable and feasible): While specific deactivation protocols for this compound are not documented, general methods for potent pharmaceutical compounds may be considered by qualified personnel. This could involve chemical degradation, but should only be attempted with a validated procedure. In most laboratory settings, direct disposal without deactivation is the standard and recommended practice.
-
Packaging for Disposal:
-
Solid Waste: Collect pure this compound powder and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard classifications.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Waste Collection and Removal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general lab traffic.
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Provide them with all available information on the compound.
-
Quantitative Data Summary
While a specific SDS for this compound is not available, the following table summarizes key chemical identifiers.
| Property | Value |
| Chemical Name | 4-(4-fluorophenyl)-7-[[(5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl)amino]methyl]chromen-2-one |
| Molecular Formula | C₂₂H₁₇F₄N₃O₄ |
| Molecular Weight | 463.38 g/mol |
| CAS Number | 910656-27-8 |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. All laboratory personnel must be trained in hazardous waste handling and disposal. It is the responsibility of the user to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Personal protective equipment for handling Setileuton
Disclaimer: This document provides essential guidance for handling Setileuton in a laboratory setting. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following procedures are based on general best practices for handling potent, powdered research compounds. Researchers must consult the supplier-specific SDS upon receipt of the material for definitive safety, handling, and disposal information.
This compound is a potent and selective 5-lipoxygenase (5-LO) inhibitor.[1] Due to its pharmacological activity and the lack of comprehensive safety data, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin, and eye contact.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | An N95-rated respirator or higher. | Minimizes the risk of inhaling fine powder, which is a primary route of exposure for potent compounds. |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs. | Prevents contamination of personal clothing. |
| Additional Protection | Disposable sleeve covers and a face shield. | Recommended when handling larger quantities or when there is a significant risk of splashes or aerosol generation. |
Operational Plan for Safe Handling
This step-by-step guide outlines the process for safely handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the containment area.
Step 2: Weighing and Reconstitution
-
Weighing: Carefully weigh the desired amount of this compound powder within the ventilated enclosure. Use anti-static weigh boats if necessary.
-
Reconstitution: If preparing a solution, add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix gently by inversion or vortexing until fully dissolved. Avoid sonication, which can generate aerosols.
Step 3: Experimental Use
-
Solution Handling: When working with this compound solutions, continue to wear all recommended PPE.
-
Avoid Aerosols: Minimize the generation of aerosols by avoiding vigorous shaking or pipetting.
Step 4: Decontamination and Spill Cleanup
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory detergent followed by a rinse with 70% ethanol.
-
Spill Management:
-
Small Powder Spill: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, placing the used towels in a sealed bag for disposal.
-
Small Liquid Spill: Absorb the spill with absorbent pads.
-
Decontamination: Clean the spill area with laboratory detergent and 70% ethanol.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
Step 5: Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound (gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Waste Disposal: Dispose of all this compound waste (both solid and liquid) in accordance with your institution's and local regulations for chemical waste. Do not dispose of it down the drain.
Quantitative Data
The following table summarizes key quantitative data related to the bioactivity of this compound.
| Parameter | Value | Description |
| IC₅₀ (recombinant human 5-LO) | 3.9 nM | The half-maximal inhibitory concentration against the isolated 5-lipoxygenase enzyme.[2] |
| IC₅₀ (LTB₄ production in human whole blood) | 52 nM | The half-maximal inhibitory concentration for the production of leukotriene B₄ in a cellular context.[2] |
Experimental Protocols and Visualizations
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
This compound functions by inhibiting the 5-lipoxygenase enzyme, which is a key step in the biosynthesis of leukotrienes from arachidonic acid.[1] Leukotrienes are inflammatory mediators involved in various physiological and pathological processes.[1]
Caption: this compound inhibits the 5-lipoxygenase pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
